(1H-Pyrazol-3-yl)boronic acid hydrochloride
Description
Properties
IUPAC Name |
1H-pyrazol-5-ylboronic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-1-2-5-6-3;/h1-2,7-8H,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVMFPRVYZDAPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NN1)(O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718339 | |
| Record name | 1H-Pyrazol-5-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1314216-33-5 | |
| Record name | 1H-Pyrazol-5-ylboronic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40718339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (1H-Pyrazol-3-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1H-Pyrazol-3-yl)boronic acid hydrochloride, a versatile building block in medicinal chemistry and organic synthesis. This document collates available data on its chemical and physical properties, outlines detailed experimental protocols for its synthesis and characterization, and discusses its applications in drug discovery and development.
Core Compound Characterization
This compound is a heterocyclic organic compound that features a pyrazole ring functionalized with a boronic acid group. The hydrochloride salt form enhances the compound's stability and handling properties.
Physicochemical Properties
A summary of the key physicochemical properties for this compound and its related free base/hydrate forms is presented in Table 1. These properties are crucial for understanding the compound's behavior in various experimental settings.
| Property | This compound | (1H-Pyrazol-3-yl)boronic acid | (1H-Pyrazol-3-yl)boronic acid hydrate |
| Molecular Formula | C₃H₆BClN₂O₂[1] | C₃H₅BN₂O₂ | C₃H₅BN₂O₂ · xH₂O |
| Molecular Weight | 148.36 g/mol [1] | 111.90 g/mol | 111.90 g/mol (anhydrous basis)[2] |
| CAS Number | 1314216-33-5[1] | 376584-63-3 | 376584-63-3 |
| Appearance | White to off-white solid/powder | White powder | Solid |
| Melting Point | Not available | Not available | 88-93 °C[2] |
| Storage Conditions | -20°C or 2-8°C, under inert atmosphere | Store at 0-8°C | 2-8°C[2] |
| Solubility | Soluble in water | Information not readily available | Information not readily available |
Spectroscopic Data Summary
Table 2: Predicted ¹H NMR Spectral Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 (pyrazole) | 6.4 - 6.6 | d | ~2.0 - 3.0 |
| H-5 (pyrazole) | 7.6 - 7.8 | d | ~2.0 - 3.0 |
| NH (pyrazole) | 12.0 - 13.0 | br s | - |
| B(OH)₂ | 8.0 - 9.0 | br s | - |
Table 3: Predicted ¹³C NMR Spectral Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3 (pyrazole) | 140 - 150 (broad due to boron) |
| C-4 (pyrazole) | 110 - 115 |
| C-5 (pyrazole) | 135 - 140 |
Table 4: Predicted FT-IR and Mass Spectrometry Data
| Spectroscopic Technique | Key Predicted Peaks/Signals |
| FT-IR (cm⁻¹) | 3400-3200 (O-H, N-H stretching), 3150-3100 (C-H stretching, aromatic), 1600-1400 (C=C, C=N stretching), 1350-1300 (B-O stretching) |
| Mass Spectrometry (m/z) | Expected [M+H]⁺ for C₃H₅BN₂O₂ at ~112.9 (for the free base) |
Experimental Protocols
Synthesis of (1H-Pyrazol-3-yl)boronic acid
A general method for the synthesis of (1H-Pyrazol-3-yl)boronic acid involves the lithiation of a protected pyrazole followed by reaction with a borate ester and subsequent deprotection and hydrolysis. The hydrochloride salt can be obtained by treatment with hydrochloric acid.
Materials:
-
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (2 M)
-
Sodium hydroxide (1 M)
-
Toluene
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Dissolve 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1 equivalent) in anhydrous THF.
-
Cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Slowly add n-butyllithium (1.5 equivalents) to the cooled solution while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -70 °C.
-
Stir the reaction at -70 °C for 1 hour, then allow it to slowly warm to room temperature over 4 hours.
-
Quench the reaction by the slow addition of 2 M hydrochloric acid.
-
Remove the THF under reduced pressure.
-
Adjust the pH of the aqueous residue to approximately 6 with 1 M sodium hydroxide, which should induce the precipitation of the product.
-
Collect the precipitate by filtration.
-
Wash the solid sequentially with toluene and petroleum ether.
-
Further purify the solid by grinding with ethyl acetate to yield (1H-Pyrazol-3-yl)boronic acid as a white solid.
-
To obtain the hydrochloride salt, the free boronic acid can be dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration and dried.
Characterization Methods
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 300 or 400 MHz spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should be obtained using a KBr pellet or as a thin film on a salt plate to identify the key functional groups.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): The purity of the compound can be assessed by reverse-phase HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water with 0.1% trifluoroacetic acid).
Applications in Drug Discovery and Organic Synthesis
(1H-Pyrazol-3-yl)boronic acid and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules. The pyrazole moiety is a common scaffold in many pharmaceuticals due to its ability to engage in various biological interactions.
-
Suzuki-Miyaura Cross-Coupling Reactions: As a boronic acid, this compound is a key coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl structures, which are prevalent in many drug candidates.
-
Medicinal Chemistry Building Block: The pyrazole nucleus is present in numerous drugs with diverse therapeutic applications, including anti-inflammatory agents, kinase inhibitors, and anticancer drugs. This compound serves as a versatile starting material for the synthesis of novel pyrazole-containing compounds for drug discovery programs.
-
Fragment-Based Drug Discovery: The small size and functionality of this compound make it an attractive fragment for use in fragment-based drug discovery campaigns to identify novel binding motifs for therapeutic targets.
Visualized Workflows and Pathways
Synthesis and Characterization Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound.
References
Technical Guide: (1H-Pyrazol-3-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (1H-Pyrazol-3-yl)boronic acid hydrochloride, with a focus on its Nuclear Magnetic Resonance (NMR) data. Due to the limited availability of public domain spectral data for this specific salt, this guide presents predicted ¹H and ¹³C NMR data based on known chemical shift ranges for pyrazoles and the influence of protonation. It also includes a detailed experimental protocol for the synthesis of the parent compound, (1H-Pyrazol-3-yl)boronic acid, and a general procedure for NMR sample preparation.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of similar pyrazole-containing molecules and the known effects of protonation on the pyrazole ring, which would lead to a downfield shift of the pyrazole protons and carbons.
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~7.8 | d | ~2.5 | H-5 |
| ~6.5 | d | ~2.5 | H-4 |
| ~13.5 | br s | - | NH |
| ~8.5 | br s | - | B(OH)₂ |
| - | - | - | HCl |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~140 | C-5 |
| ~110 | C-4 |
| C-3 attached to Boron is often not observed or is very broad | C-3 |
Experimental Protocols
Synthesis of (1H-Pyrazol-3-yl)boronic acid
A common route to synthesize (1H-Pyrazol-3-yl)boronic acid involves the protection of the pyrazole nitrogen, followed by lithiation and reaction with a trialkyl borate, and subsequent deprotection and hydrolysis.
Materials:
-
1H-Pyrazole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Protection of Pyrazole: To a solution of 1H-pyrazole in anhydrous THF, add triethylamine followed by the dropwise addition of di-tert-butyl dicarbonate at 0 °C. Allow the reaction to warm to room temperature and stir overnight. The solvent is then removed under reduced pressure.
-
Lithiation and Borylation: The resulting Boc-protected pyrazole is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium is added dropwise, and the mixture is stirred for 1 hour at this temperature. Triisopropyl borate is then added, and the reaction is allowed to slowly warm to room temperature and stirred overnight.
-
Hydrolysis and Deprotection: The reaction is quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then stirred at room temperature for several hours to effect the deprotection of the Boc group.
-
Work-up and Purification: The aqueous layer is separated and washed with diethyl ether. The aqueous layer is then neutralized with a base (e.g., NaOH) and extracted with a suitable organic solvent. The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the crude (1H-Pyrazol-3-yl)boronic acid. Further purification can be achieved by recrystallization.
NMR Sample Preparation
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆)
-
NMR tube
Procedure:
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆).
-
Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.
-
The sample is now ready for NMR analysis.
Visualizations
Logical Workflow for NMR Analysis
The following diagram illustrates the general workflow for obtaining and analyzing NMR data for a chemical compound like this compound.
Caption: General Workflow for NMR Analysis.
Signaling Pathway (Illustrative Example)
While this compound is a building block and not a signaling molecule itself, the following diagram illustrates a hypothetical signaling pathway where a pyrazole-containing inhibitor might act.
Caption: Hypothetical Kinase Inhibition Pathway.
A Technical Guide to the Chemical Properties of Pyrazole-3-Boronic Acid Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Pyrazole-3-boronic acid hydrochloride is a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. Its structural combination of a pyrazole ring, a common pharmacophore, and a versatile boronic acid moiety makes it a valuable building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety protocols, intended to support its application in research and development.
General Information and Chemical Identifiers
Pyrazole-3-boronic acid hydrochloride is a solid substance characterized by the identifiers listed below. The hydrochloride salt form generally enhances the stability and handling of the parent boronic acid.
| Identifier | Value | Reference |
| IUPAC Name | 1H-pyrazol-5-ylboronic acid;hydrochloride | [1] |
| CAS Number | 1314216-33-5 | [1] |
| Molecular Formula | C₃H₆BClN₂O₂ | [1][2] |
| Molecular Weight | 148.36 g/mol | [1][2] |
| InChI | 1S/C3H5BN2O2.ClH/c7-4(8)3-1-2-5-6-3;/h1-2,7-8H,(H,5,6);1H | [1][2] |
| SMILES | B(C1=CC=NN1)(O)O.Cl | [1] |
| Synonyms | (1H-Pyrazol-3-yl)boronic acid hydrochloride, Pyrazole-3-boronic acid HCl | [1] |
Physicochemical Properties
The compound is a solid at room temperature.[2] While specific data for the hydrochloride salt is not always available, properties can be inferred from the parent compound and its hydrate form. For instance, the parent boronic acid is soluble in water.[3][4]
| Property | Value | Reference |
| Physical Form | Solid | [2] |
| Appearance | The related hydrate is a white or very pale pink powder or crystalline powder. | [5] |
| Melting Point | 88-93 °C (for 1H-Pyrazol-3-ylboronic acid hydrate) | |
| Solubility | The parent compound is soluble in water. | [3][4] |
| Storage Temperature | 2-8°C is recommended for the hydrate form. Freezer storage at -20°C is also suggested. | [6] |
Chemical Reactivity and Applications
The primary utility of pyrazole-3-boronic acid hydrochloride stems from the reactivity of the boronic acid group. It is a key substrate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, for the formation of carbon-carbon bonds.
This reactivity is highly valued in drug discovery, where the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[7][8] The ability to readily couple this moiety to various aryl or heteroaryl systems allows for the efficient construction of diverse compound libraries for screening and lead optimization.[8] Beyond pharmaceuticals, it also serves as an intermediate in the synthesis of materials for optics.[3][4]
Experimental Protocols
Representative Synthesis of 1H-Pyrazole-3-boronic acid
A general method for synthesizing the parent boronic acid involves the lithiation of a protected pyrazole followed by borylation and an acidic workup.[3][9] The final hydrochloride salt can be obtained by treatment with hydrochloric acid.
Materials:
-
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazole
-
Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 2.5 M in hexane)
-
Triisopropyl borate
-
Hydrochloric acid (2M)
-
Sodium hydroxide (1M)
-
Toluene, Petroleum ether, Ethyl acetate
Protocol:
-
Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole (1.0 eq) in THF.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Slowly add n-butyllithium (1.6 eq) to the solution.
-
Add triisopropyl borate (1.05 eq) dropwise, maintaining the temperature at or below -70 °C.
-
Stir the reaction mixture at -70 °C for 1 hour, then allow it to warm slowly to room temperature over 4 hours.
-
Quench the reaction by adding 2M HCl.
-
Remove the solvent under reduced pressure.
-
Adjust the pH of the aqueous residue to 6 with 1M NaOH to induce precipitation.
-
Collect the precipitate by filtration.
-
Wash the solid sequentially with toluene and petroleum ether, then grind with ethyl acetate to yield 1H-pyrazole-3-boronic acid.[3]
-
To form the hydrochloride salt, the isolated boronic acid can be dissolved in a minimal amount of a suitable solvent and treated with a stoichiometric amount of HCl.
Note on Analytical Data: Commercial suppliers may not provide detailed in-house analytical data for this product. Buyers should assume the responsibility to confirm the identity and purity of the material for their specific application.
Safety, Handling, and Storage
Pyrazole-3-boronic acid hydrochloride and its related forms are irritants. Standard laboratory safety precautions should be strictly followed.
| Category | Information | Reference |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [6] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][11][12] |
| Personal Protective Equipment | Safety glasses with side-shields or goggles, protective gloves (e.g., nitrile rubber), and a lab coat are required. Use only in a well-ventilated area or under a chemical fume hood. | [10][12][13] |
| Storage Conditions | Store in a cool, dry, and well-ventilated place in a tightly sealed container. The compound is moisture-sensitive and should be stored under an inert gas. It is classified as a combustible solid. | [2][4] |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases. | [10] |
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. It is not a substitute for a formal Safety Data Sheet (SDS). Users should consult the SDS from their supplier and perform their own risk assessment before handling this chemical.
References
- 1. This compound | C3H6BClN2O2 | CID 56776699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pyrazole-3-boronic acid hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 3. Pyrazole-3-boronic acid | 376584-63-3 [chemicalbook.com]
- 4. 1H-Pyrazole-3-boronic acid hydrate, 95% | Fisher Scientific [fishersci.ca]
- 5. H27286.03 [thermofisher.cn]
- 6. 376584-63-3|(1H-Pyrazol-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. 376584-63-3 | (1H-Pyrazol-3-yl)boronic acid | Organoborons | Ambeed.com [ambeed.com]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.ie [fishersci.ie]
Stability of (1H-Pyrazol-3-yl)boronic acid hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of (1H-Pyrazol-3-yl)boronic acid hydrochloride, a versatile reagent in organic synthesis and medicinal chemistry. Understanding the stability profile of this compound is critical for its effective storage, handling, and application in research and drug development. This document outlines the key degradation pathways, provides recommended storage conditions, and details experimental protocols for stability assessment.
Introduction to this compound
(1H-Pyrazol-3-yl)boronic acid and its derivatives are important building blocks in the synthesis of a wide range of biologically active molecules, including pharmaceutical agents.[1] The boronic acid moiety allows for participation in various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-carbon bonds.[1] The hydrochloride salt is often used to improve the handling and solubility characteristics of the parent compound. However, like many boronic acids, it is susceptible to degradation under certain conditions.
Key Stability Considerations and Degradation Pathways
The stability of this compound is influenced by several factors, including moisture, pH, temperature, and exposure to oxidizing agents. The primary degradation pathways for arylboronic acids are protodeboronation and oxidation.
2.1 Protodeboronation
Protodeboronation is a significant degradation pathway for arylboronic acids, particularly in aqueous environments.[2] This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of the corresponding arene (pyrazole in this case) and boric acid. The rate of protodeboronation is highly dependent on pH.[2][3] For many arylboronic acids, decomposition is accelerated under both acidic and basic conditions, with maximum stability often observed around pH 5.[3]
2.2 Oxidation
Arylboronic acids can be susceptible to oxidation, which can lead to the formation of phenols.[4] In the case of peptide boronic acids, oxidative degradation has been identified as a major pathway, where the boronic acid group is cleaved to yield an alcohol.[5] This process can be influenced by the presence of oxidizing agents and transition metals.
2.3 Trimerization (Dehydration)
Boronic acids can undergo reversible dehydration to form boroxines, which are cyclic trimers. This is often observed when the solid compound is heated or stored under anhydrous conditions. While this is a reversible process, the formation of boroxines can affect the reactivity and solubility of the boronic acid.
Quantitative Stability Data
| Parameter | Condition | Stability Profile | Reference(s) |
| Solid State | 2-8°C, under inert atmosphere (e.g., Nitrogen or Argon) | Generally stable for extended periods.[6] Recommended for long-term storage to minimize degradation.[7] | [6][7] |
| Room Temperature (short-term) | Stable, but long-term storage is not recommended. | ||
| Exposure to moisture | Should be avoided as it can lead to hydrolysis and decomposition.[7][8] | [7][8] | |
| Solution | Aqueous, Neutral pH | Generally, boronic acids are most stable at a slightly acidic to neutral pH.[7] | [7] |
| Aqueous, Acidic or Basic pH | Can catalyze protodeboronation.[2][3] | [2][3] | |
| Organic Solvents (e.g., DMSO, DMF) | Generally more stable than in aqueous solutions, but stability can be solvent-dependent. | ||
| Incompatibilities | Strong Oxidizing Agents, Strong Acids, Strong Bases | Can lead to rapid decomposition.[8][9] | [8][9] |
Recommended Handling and Storage
To ensure the integrity of this compound, the following handling and storage procedures are recommended:
-
Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C or in a freezer at -20°C for long-term storage.[10] It is also advisable to store it under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and oxidation.[7][8]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood.[8][9] Avoid creating dust.[8] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Dispensing: When dispensing the solid, minimize its exposure to the atmosphere. If working with solutions, use anhydrous solvents whenever possible if the presence of water is a concern for the intended application.
Experimental Protocols for Stability Assessment
The stability of this compound can be assessed using various analytical techniques. The following are generalized protocols for High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
5.1 Stability-Indicating HPLC Method
A stability-indicating HPLC method is designed to separate the intact this compound from its potential degradation products, such as pyrazole.
-
Objective: To quantify the purity of this compound and monitor its degradation over time under various stress conditions.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column is a common starting point.[7] However, on-column hydrolysis can be an issue with boronic acids.[11][12] Using a column with low silanol activity or a mobile phase without a pH modifier can help minimize this.[12]
-
Mobile Phase: A gradient of acetonitrile and water is typically used. The aqueous portion can be buffered to investigate pH-dependent stability. An acidic mobile phase (e.g., with 0.1% formic acid) is often used for the analysis of nitrogen-containing heterocycles.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrazole ring absorbs (e.g., around 210-230 nm).
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Subject aliquots of the solution to different stress conditions (e.g., elevated temperature, different pH values, exposure to an oxidizing agent like hydrogen peroxide).
-
At specified time points, inject the samples onto the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
5.2 ¹H NMR Spectroscopy for Degradation Monitoring
¹H NMR spectroscopy is a powerful tool for qualitatively and semi-quantitatively monitoring the degradation of this compound in solution.
-
Objective: To observe the disappearance of signals corresponding to the starting material and the appearance of signals from degradation products.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., D₂O, DMSO-d₆).
-
Procedure:
-
Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to identify the characteristic signals of the compound.
-
Subject the NMR tube to the desired stress condition (e.g., by adding a drop of acid or base, or by heating).
-
Acquire subsequent ¹H NMR spectra at regular intervals.
-
Integrate the signals of the parent compound and any new signals to monitor the progress of the degradation. The formation of pyrazole can be readily identified by its characteristic signals in the ¹H NMR spectrum.
-
Visualizations
6.1 Logical Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
6.2 Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
Conclusion
This compound is a valuable synthetic intermediate whose stability is a critical factor for its successful application. The primary degradation concerns are protodeboronation and oxidation, which can be mitigated by proper storage and handling. Storing the compound at low temperatures, under an inert atmosphere, and protected from moisture will help ensure its long-term integrity. For applications requiring high purity, it is recommended to assess the stability of the compound under the specific experimental conditions using techniques such as HPLC and NMR.
References
- 1. chemimpex.com [chemimpex.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Catabolism of Arylboronic Acids by Arthrobacter nicotinovorans Strain PBA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. benchchem.com [benchchem.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. (1H-Pyrazol-3-yl)boronic acid | 376584-63-3 [sigmaaldrich.com]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Solubility of (1H-Pyrazol-3-yl)boronic acid hydrochloride in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (1H-Pyrazol-3-yl)boronic acid hydrochloride. A thorough understanding of a compound's solubility is critical for various stages of research and development, including reaction optimization, purification, formulation, and ADME (absorption, distribution, metabolism, and excretion) studies.[1]
A review of publicly available scientific literature indicates a lack of specific quantitative solubility data for this compound in common organic solvents. Therefore, this document focuses on providing a robust framework for researchers to determine its solubility experimentally. It outlines established protocols for both thermodynamic and kinetic solubility determination and discusses the expected solubility trends based on the physicochemical properties of boronic acids and related heterocyclic compounds.
General Solubility Profile of Boronic Acids
Boronic acids are a class of compounds characterized by a C–B bond and two hydroxyl groups on the boron atom.[2] Their solubility is influenced by the nature of the organic substituent, which in this case is a pyrazole ring.
-
Polarity and Solvent Choice : The pyrazole moiety, being a heteroaromatic ring, along with the boronic acid group and the hydrochloride salt form, imparts significant polarity to the molecule. Generally, boronic acids exhibit higher solubility in polar organic solvents and are often less soluble in nonpolar hydrocarbon solvents.[3][4][5] For instance, phenylboronic acid, a common reference, shows high solubility in ethers (like diethyl ether, THF) and ketones (like acetone), moderate solubility in chloroform, and very low solubility in hydrocarbons like methylcyclohexane.[3][4][5] It is reasonable to expect this compound to follow a similar trend.
-
Effect of the Hydrochloride Salt : The presence of the hydrochloride salt is expected to enhance solubility in polar protic solvents, such as alcohols (methanol, ethanol), and potentially water, compared to its freebase form. However, it may decrease solubility in nonpolar aprotic solvents.
-
Challenges in Measurement : Boronic acids can readily undergo dehydration to form cyclic anhydrides known as boroxines.[3] This equilibrium between the acid and its anhydride can depend on the solvent and may complicate solubility measurements, leading to variability in results.[3][4]
Data Presentation
Due to the absence of published quantitative data, the following table is provided as a template for researchers to populate with their own experimental findings. A selection of common organic solvents relevant to drug discovery and development is included.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | To be determined | To be determined | Shake-Flask |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 25 | To be determined | To be determined | Shake-Flask |
| Methanol (MeOH) | Polar Protic | 25 | To be determined | To be determined | Shake-Flask |
| Ethanol (EtOH) | Polar Protic | 25 | To be determined | To be determined | Shake-Flask |
| Acetonitrile (ACN) | Polar Aprotic | 25 | To be determined | To be determined | Shake-Flask |
| Tetrahydrofuran (THF) | Polar Aprotic | 25 | To be determined | To be determined | Shake-Flask |
| Acetone | Polar Aprotic | 25 | To be determined | To be determined | Shake-Flask |
| Dichloromethane (DCM) | Nonpolar | 25 | To be determined | To be determined | Shake-Flask |
| Toluene | Nonpolar | 25 | To be determined | To be determined | Shake-Flask |
| Heptane | Nonpolar | 25 | To be determined | To be determined | Shake-Flask |
Experimental Protocols
It is crucial to distinguish between two types of solubility: thermodynamic and kinetic.
-
Thermodynamic (or Equilibrium) Solubility is the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[6] This is considered the "true" solubility and is typically determined using methods like the shake-flask technique.[7]
-
Kinetic Solubility is the concentration of a compound when a precipitate first forms from an initially clear solution, often one prepared by diluting a high-concentration stock solution (e.g., in DMSO).[6] It is often higher than thermodynamic solubility and is used for high-throughput screening in early drug discovery.[3][8]
The shake-flask method is the gold-standard for determining equilibrium solubility.[7]
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
Procedure:
-
Preparation: Add an excess amount of solid this compound to a glass vial. The excess is crucial to ensure a saturated solution is formed.[6]
-
Solvent Addition: Add a known volume of the desired organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium, typically 24 to 48 hours.[3] The pH of the suspension should be checked at the beginning and end of the experiment if applicable.[6]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. For fine suspensions, centrifugation may be required to separate the solid from the saturated solution.[7]
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To avoid transferring any solid particles, it is recommended to filter the supernatant through a syringe filter.[9][10]
-
Quantification:
-
Prepare a series of standard solutions of the compound in the same solvent with known concentrations.
-
Dilute the filtered saturated solution with the solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the standard solutions and the diluted sample solution by HPLC.[10]
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of the diluted sample from the calibration curve and multiply by the dilution factor to calculate the solubility.[11]
-
Nephelometry is a high-throughput method that measures the light scattered by suspended particles (precipitate) to determine kinetic solubility.[12][13]
Materials:
-
10 mM stock solution of this compound in 100% DMSO
-
Selected organic solvents
-
96-well or 384-well microplates
-
Automated liquid handler (recommended)
-
Laser nephelometer (plate reader)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in DMSO.[14]
-
Solvent Addition: Dispense the desired organic solvent into the wells of a microplate.[12]
-
Compound Addition: Add a small volume of the DMSO stock solution to the solvent-containing wells. This is often done in a serial dilution format to create a range of concentrations.[15] The final concentration of DMSO should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Mix the plate and incubate at a controlled temperature (e.g., room temperature) for a set period, typically 1 to 2 hours.[3][8]
-
Measurement: Measure the light scattering in each well using a nephelometer.[12]
-
Data Analysis: The concentration at which a significant increase in light scattering is observed (above a certain threshold compared to controls) is defined as the kinetic solubility.[14]
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.
Caption: Kinetic Solubility Workflow via Nephelometry.
References
- 1. benchchem.com [benchchem.com]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [slack.protocols.io:8443]
- 10. pharmaguru.co [pharmaguru.co]
- 11. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. enamine.net [enamine.net]
- 15. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
The Hydrochloride Salt's Crucial Role in Enhancing Pyrazolylboronic Acid Stability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyrazolylboronic acids are a class of compounds with significant potential in medicinal chemistry, primarily due to the versatile reactivity of the boronic acid moiety and the favorable pharmacological properties of the pyrazole ring. However, the inherent instability of boronic acids, particularly their susceptibility to degradation pathways such as protodeboronation and oxidation, presents a considerable challenge in their development as therapeutic agents. Conversion to a hydrochloride salt is a common strategy to enhance the stability of active pharmaceutical ingredients. This technical guide provides an in-depth analysis of the role of the hydrochloride salt in improving the stability of pyrazolylboronic acid. It covers the fundamental degradation pathways, presents a framework for comparative stability assessment, details experimental protocols for stability-indicating analyses, and discusses the mechanistic basis for the stabilizing effect of the hydrochloride salt.
Introduction: The Stability Challenge of Pyrazolylboronic Acids
Boronic acids are Lewis acids characterized by a vacant p-orbital on the boron atom, making them susceptible to nucleophilic attack. This reactivity is key to their utility in reactions like the Suzuki-Miyaura coupling but also underlies their instability. The primary degradation pathways for boronic acids include:
-
Protodeboronation: The cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be catalyzed by both acids and bases.
-
Oxidation: The conversion of the boronic acid to a boric acid and a phenol, often mediated by reactive oxygen species.
The pyrazole moiety, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, can influence the electronic properties of the boronic acid group and, consequently, its stability. The nitrogen atoms in the pyrazole ring can act as proton acceptors or donors, potentially influencing the local pH environment and participating in intramolecular interactions that could either stabilize or destabilize the boronic acid.
Formulating a pyrazolylboronic acid as a hydrochloride salt can significantly mitigate these degradation pathways by altering the compound's physicochemical properties.
The Stabilizing Effect of Hydrochloride Salt Formation
The conversion of a basic pyrazolylboronic acid to its hydrochloride salt introduces a chloride counter-ion and protonates a basic site on the molecule, typically one of the nitrogen atoms of the pyrazole ring. This salt formation can enhance stability through several mechanisms:
-
pH Modification: The hydrochloride salt of a weakly basic compound will form a mildly acidic solution when dissolved in a neutral medium. By maintaining a lower pH, the salt form can inhibit base-catalyzed protodeboronation, which is often a major degradation route.
-
Electronic Effects: Protonation of the pyrazole ring withdraws electron density from the aromatic system. This can reduce the nucleophilicity of the carbon atom attached to the boron, making the C-B bond less susceptible to electrophilic attack, a key step in some protodeboronation mechanisms.
-
Solid-State Properties: In the solid state, the crystalline lattice of a salt is often more stable than that of the free base. This can provide a physical barrier to degradants like moisture and oxygen, leading to a longer shelf life.
-
Reduced Hygroscopicity: While not always the case, some hydrochloride salts exhibit lower hygroscopicity compared to their free base counterparts, which can be crucial as water can participate in hydrolytic degradation pathways.
Quantitative Stability Assessment: A Comparative Framework
A comprehensive understanding of the stabilizing effect of the hydrochloride salt requires quantitative comparison with the free base under various stress conditions. A forced degradation study is a systematic way to achieve this. The following table outlines a typical framework for such a study.
| Stress Condition | Parameter | Pyrazolylboronic Acid (Free Base) | Pyrazolylboronic Acid HCl | Rationale for Stress Condition |
| Acid Hydrolysis | % Degradation | To assess stability in acidic environments. | ||
| Major Degradants | Identifies acid-labile bonds. | |||
| Base Hydrolysis | % Degradation | To evaluate susceptibility to base-catalyzed degradation. | ||
| Major Degradants | Protodeboronation is often accelerated in basic conditions. | |||
| Oxidation | % Degradation | To determine susceptibility to oxidative degradation. | ||
| Major Degradants | Boronic acids are prone to oxidation. | |||
| Thermal | % Degradation | To assess stability at elevated temperatures. | ||
| Major Degradants | Can reveal thermally labile functional groups. | |||
| Photostability | % Degradation | To evaluate light sensitivity. | ||
| Major Degradants | Important for determining packaging and storage requirements. |
Note: The cells for degradation data are intentionally left blank as specific comparative data for a pyrazolylboronic acid and its hydrochloride salt is not publicly available. This table serves as a template for conducting such a study.
Experimental Protocols
Detailed and robust experimental protocols are essential for obtaining reliable and reproducible stability data.
General Procedure for Forced Degradation Studies
-
Sample Preparation: Prepare stock solutions of both the pyrazolylboronic acid free base and its hydrochloride salt in a suitable solvent (e.g., acetonitrile, methanol, or a water/organic mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
-
Basic: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a defined period.
-
Thermal: Store the stock solution in a temperature-controlled oven (e.g., 80°C) for a defined period.
-
Photolytic: Expose the stock solution to a light source according to ICH Q1B guidelines.
-
-
Sample Neutralization: After the specified stress period, neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating the intact drug from its degradation products.
-
Objective: To develop a chromatographic method capable of resolving the pyrazolylboronic acid peak from all potential degradation products generated during forced degradation studies.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrazolylboronic acid and its potential degradants have significant absorbance.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualization of Key Concepts
Logical Workflow for Stability Assessment
Caption: Workflow for the comparative stability assessment of pyrazolylboronic acid and its hydrochloride salt.
Proposed Mechanism of Stabilization by Hydrochloride Salt
Caption: Proposed mechanism for enhanced stability of pyrazolylboronic acid as a hydrochloride salt.
Conclusion
The formation of a hydrochloride salt is a highly effective strategy for enhancing the chemical stability of pyrazolylboronic acids. By maintaining a lower pH environment, modifying the electronic properties of the pyrazole ring, and potentially improving solid-state characteristics, the hydrochloride salt form can significantly mitigate degradation through protodeboronation and oxidation. For drug development professionals, a thorough understanding and quantitative assessment of the stability differences between the free base and the hydrochloride salt are critical for selecting the optimal form for further development, ensuring the quality, efficacy, and shelf-life of the final drug product. The experimental frameworks and protocols outlined in this guide provide a robust foundation for conducting such critical stability assessments.
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electronic Effects of the Pyrazole Moiety
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic architecture allows for diverse molecular interactions, making it a privileged scaffold in drug design.[1][3] This guide provides a comprehensive exploration of the electronic properties of the pyrazole moiety, offering insights into its structure-activity relationships, and providing methodologies for its characterization.
Fundamental Electronic Structure
The chemical behavior of the pyrazole molecule is dictated by the distinct roles of its constituent atoms.[2] It is an aromatic heterocycle, with all ring atoms being sp² hybridized, resulting in a planar structure with 6 π-electrons delocalized across the ring, satisfying Hückel's rule.[4][5]
The two nitrogen atoms have different electronic characters:
-
N1 (Pyrrole-like) : This nitrogen is protonated in the parent molecule. Its lone pair of electrons participates in the aromatic π-system, rendering it non-basic but acidic (pKa ≈ 14.2).[4][6][7] It can act as a hydrogen bond donor.[8]
-
N2 (Pyridine-like) : This nitrogen's lone pair resides in an sp² orbital in the plane of the ring and does not participate in aromaticity. This makes the N2 position basic (pKa ≈ 2.5) and a hydrogen bond acceptor.[6][7][9]
This arrangement creates an uneven distribution of electron density. The combined electron-withdrawing effect of the two nitrogens reduces electron density at the adjacent C3 and C5 positions, making them susceptible to nucleophilic attack. Conversely, the C4 position is comparatively electron-rich and is the primary site for electrophilic substitution.[2][10][11]
Acidity, Basicity, and Physicochemical Properties
The amphoteric nature of pyrazole is a key feature.[11] The pyrrole-like NH group is acidic, while the pyridine-like nitrogen is basic. These properties can be modulated by substituents on the ring. For instance, electron-donating groups can paradoxically increase the acidity of the NH group.[12] The parent pyrazole is a weak base with a pKa of approximately 2.5 and a weak acid with a pKa of 14.21.[4][9] Its lipophilicity (CLogP = 0.24) is significantly lower than that of benzene (CLogP = 2.14), a property often exploited in drug design to improve solubility.[8][9]
| Property | Value | Reference |
| pKa (Conjugate Acid) | ~2.5 | [4][9] |
| pKa (NH Acidity) | ~14.2 | [4][13] |
| CLogP | 0.24 | [8] |
Quantifying Electronic Effects: The Hammett Equation
The Hammett equation, log(K/K₀) = σρ, is a powerful tool in physical organic chemistry for quantifying the electronic influence of substituents on a reaction's rate or equilibrium.[14] In this linear free-energy relationship, 'σ' (sigma) is the substituent constant that measures the electronic effect (inductive and resonance) of a substituent, and 'ρ' (rho) is the reaction constant indicating the sensitivity of a reaction to these effects.[14][15]
-
Positive σ values indicate an electron-withdrawing group (e.g., -NO₂, -CN).
-
Negative σ values indicate an electron-donating group (e.g., -NH₂, -OCH₃).
-
The reaction constant ρ provides mechanistic insight. A large positive ρ value implies the build-up of negative charge in the transition state, while a negative ρ value suggests positive charge build-up.[14]
The table below lists Hammett constants for common substituents, which are crucial for predicting how modifications to a pyrazole-containing molecule will alter its electronic properties and, consequently, its biological activity.
| Substituent | σ_meta (σm) | σ_para (σp) | Electronic Effect |
| -NH₂ | -0.04 | -0.66 | Strong Electron-Donating |
| -OH | 0.10 | -0.36 | Electron-Donating |
| -OCH₃ | 0.11 | -0.24 | Electron-Donating |
| -CH₃ | -0.06 | -0.16 | Weak Electron-Donating |
| -H | 0.00 | 0.00 | Reference |
| -F | 0.34 | 0.05 | Weak Electron-Withdrawing |
| -Cl | 0.37 | 0.22 | Electron-Withdrawing |
| -Br | 0.40 | 0.23 | Electron-Withdrawing |
| -C(=O)CH₃ | 0.38 | 0.50 | Electron-Withdrawing |
| -CN | 0.62 | 0.67 | Strong Electron-Withdrawing |
| -NO₂ | 0.73 | 0.78 | Strong Electron-Withdrawing |
| (Data sourced from multiple references including[16] and[17]) |
Pyrazole as a Bioisostere
A bioisostere is a chemical substituent that can be interchanged with another to produce a compound with similar biological properties. The pyrazole moiety is a versatile non-classical bioisostere.[18] Its specific electronic and steric profile allows it to replace other functional groups to enhance potency, improve physicochemical properties like solubility, or mitigate metabolic liabilities.[8][9]
-
Amide Bioisostere : Pyrazoles are effective replacements for amide groups, maintaining key interactions while potentially improving metabolic stability.[18]
-
Arene Bioisostere : Pyrazole can serve as a bioisostere for benzene, phenol, or other heterocycles.[8][9] This substitution can enhance hydrogen bonding capabilities and significantly reduce lipophilicity, which is often desirable in drug candidates.[8] For example, in the development of cannabinoid receptor antagonists, thiazole, triazole, and imidazole rings were successfully designed as bioisosteres of the 1,5-diarylpyrazole motif found in Rimonabant.[19]
Experimental Protocols
5.1. Protocol for pKa Determination via Potentiometric Titration
This method determines the pKa by measuring the pH of a solution after incremental additions of a titrant.
Methodology Details:
-
Preparation : A precise weight of the pyrazole compound is dissolved in a co-solvent system (e.g., water-methanol) to ensure solubility. The pH meter is calibrated using standard buffer solutions (pH 4, 7, and 10).
-
Titration : For determining the basic pKa, a standardized solution of a strong acid (e.g., 0.1 M HCl) is used as the titrant. For the acidic pKa, a strong base (e.g., 0.1 M NaOH) is used. The titrant is added using a calibrated burette or an autotitrator.
-
Analysis : The titration curve (pH vs. volume) is generated. The equivalence point is found from the steepest part of the curve (or the maximum of the first derivative). The half-equivalence point is the volume at which half of the compound has been neutralized. According to the Henderson-Hasselbalch equation, the pH at this specific point is equal to the pKa of the compound.[20]
5.2. Protocol for Hammett Constant (σ) Determination
Hammett constants are empirically derived from the ionization of a series of meta- or para-substituted benzoic acids in water at 25°C, for which the reaction constant (ρ) is defined as 1.00.[14][20]
Methodology Details:
-
Synthesis : Synthesize a series of compounds where the only difference is the substituent at the meta or para position of an aromatic ring (e.g., substituted benzoic acids or substituted phenylacetic acids).[15]
-
Equilibrium/Rate Measurement : Determine the acid dissociation constant (Ka) or the reaction rate constant (k) for each synthesized compound and the unsubstituted reference compound (Ka₀ or k₀) under identical conditions. Ka can be determined using the titration method described above.[20]
-
Calculation : For each substituent 'X', calculate the term log(Kaₓ/Ka₀).
-
Determination of σ : Since the ionization of benzoic acids in water defines the scale where ρ=1, the substituent constant σ is simply equal to log(Kaₓ/Ka₀) for that specific reaction.[14] By repeating this for a wide range of substituents, a comprehensive table of σ values can be compiled.[21]
Conclusion
The electronic landscape of the pyrazole moiety is rich and tunable. Its inherent aromaticity, distinct nitrogen environments, and susceptibility to electronic modulation by substituents make it an exceptionally valuable scaffold in modern drug discovery.[3][22] A thorough understanding of its electronic effects, quantified by parameters like pKa and Hammett constants, empowers medicinal chemists to rationally design molecules with optimized potency, selectivity, and pharmacokinetic profiles. The experimental and theoretical frameworks discussed herein provide a robust foundation for the continued exploration and exploitation of this remarkable heterocycle.
References
- 1. nbinno.com [nbinno.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Perspective: the potential of pyrazole-based compounds in medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 6. mdpi.com [mdpi.com]
- 7. imperial.ac.uk [imperial.ac.uk]
- 8. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. chemrevlett.com [chemrevlett.com]
- 11. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pyrazoles- Heterocyclic Building Blocks| Ambeed [ambeed.com]
- 14. Hammett equation - Wikipedia [en.wikipedia.org]
- 15. pharmacy180.com [pharmacy180.com]
- 16. researchgate.net [researchgate.net]
- 17. global.oup.com [global.oup.com]
- 18. Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Bioisosteric replacements of the pyrazole moiety of rimonabant: synthesis, biological properties, and molecular modeling investigations of thiazoles, triazoles, and imidazoles as potent and selective CB1 cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. web.viu.ca [web.viu.ca]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of (1H-Pyrazol-3-yl)boronic Acid Hydrochloride in Chan-Lam Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of pyrazoles is a critical transformation in medicinal chemistry, as the resulting N-arylpyrazole scaffold is a privileged structure found in numerous therapeutic agents.[1][2] Notable examples include the selective COX-2 inhibitor Celecoxib, various kinase inhibitors, and modulators of other biological pathways.[3][4][5][6] The Chan-Lam coupling reaction, a copper-catalyzed cross-coupling of an N-H bond with a boronic acid, provides a powerful and versatile method for constructing these valuable C-N bonds under relatively mild conditions.[7][8] This reaction is often favored over other methods like the Buchwald-Hartwig amination due to its operational simplicity and the use of a more economical copper catalyst.[9]
This document provides detailed application notes and protocols for the use of (1H-Pyrazol-3-yl)boronic acid hydrochloride in Chan-Lam coupling reactions to synthesize N-arylpyrazoles. Given the hydrochloride salt form of the starting material, specific considerations for reaction optimization, particularly regarding the choice and stoichiometry of the base, are highlighted.
Reaction Principle
The Chan-Lam coupling reaction facilitates the formation of a carbon-nitrogen bond between a pyrazole and an arylboronic acid. The reaction is catalyzed by a copper(II) salt, such as copper(II) acetate, and typically requires a base and an oxidant, which is often atmospheric oxygen.[9] The proposed catalytic cycle involves the transmetalation of the aryl group from the boronic acid to the copper(II) center, followed by coordination of the pyrazole. Subsequent reductive elimination forms the desired N-arylpyrazole product and a copper(I) species. The copper(I) is then re-oxidized to copper(II) by oxygen, regenerating the active catalyst for the next cycle.[7]
When using this compound, an adequate amount of base is crucial to first neutralize the hydrochloride salt and then deprotonate the pyrazole nitrogen, rendering it sufficiently nucleophilic to participate in the coupling reaction.[10]
Data Presentation
The following tables summarize representative yields for the Chan-Lam N-arylation of various pyrazoles with different arylboronic acids under typical reaction conditions. This data is intended to provide a general expectation of reaction efficiency and is compiled from various literature sources.
Table 1: Chan-Lam Coupling of Pyrazoles with Arylboronic Acids
| Entry | Pyrazole Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Nitro-1H-pyrazole | Phenylboronic acid | Cu(OAc)₂ | NaOH | Methanol | Reflux | 10 | 82 |
| 2 | Imidazole | p-Nitrophenylboronic acid | CuMeSal | K₂CO₃ | Methanol | 65 | 3-5 | 85 |
| 3 | Pyrazole | p-Nitrophenylboronic acid | CuMeSal | K₂CO₃ | Methanol | 65 | 3-5 | 78 |
| 4 | Benzimidazole | p-Nitrophenylboronic acid | CuMeSal | K₂CO₃ | Methanol | 65 | 3-5 | 80 |
| 5 | Pyrazole | p-Methoxyphenylboronic acid | CuMeSal | K₂CO₃ | Methanol | 65 | 3-5 | 82 |
| 6 | 2-Nitroimidazole | Phenylboronic acid | Cu(OTf)₂ | K₂CO₃ | Methanol | RT | 24 | High |
Note: Yields are isolated yields. Reaction conditions and yields can vary based on the specific substrates and optimized conditions.[11][12][13]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the N-arylation of a generic amine/heterocycle with this compound. Researchers should note that optimization of the base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl amine or N-H heterocycle
-
Copper(II) acetate (Cu(OAc)₂)
-
Base (e.g., Triethylamine (Et₃N), Pyridine, Potassium Carbonate (K₂CO₃))
-
Solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), Acetonitrile (MeCN))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl amine or N-H heterocycle (1.0 mmol, 1.0 equiv.) and this compound (1.2-1.5 mmol, 1.2-1.5 equiv.).
-
Solvent and Base Addition: Add the chosen solvent (e.g., 5-10 mL of DCM or MeOH). Add the base (2.5-3.0 equiv.) to the mixture. The excess base is required to neutralize the hydrochloride salt and deprotonate the pyrazole.
-
Catalyst Addition: Add copper(II) acetate (0.1-0.2 mmol, 10-20 mol%).
-
Reaction: Stir the reaction mixture vigorously at a temperature ranging from room temperature to the reflux temperature of the solvent. The reaction is typically left open to the air, which allows for the necessary re-oxidation of the copper catalyst.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitate has formed, filter the mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylpyrazole product.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Catalytic cycle of the Chan-Lam coupling reaction.
Caption: General experimental workflow for the Chan-Lam coupling.
Caption: Simplified signaling pathway of Celecoxib's COX-2 inhibition.
References
- 1. N-arylpyrazole NOD2 agonists promote immune checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-arylpyrazole NOD2 agonists promote immune checkpoint inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Application of (1H-Pyrazol-3-yl)boronic acid hydrochloride in Medicinal Chemistry: A Versatile Building Block for Kinase Inhibitors
(1H-Pyrazol-3-yl)boronic acid hydrochloride has emerged as a crucial building block in medicinal chemistry, primarily utilized in the synthesis of potent and selective kinase inhibitors. Its pyrazole moiety serves as a key pharmacophore that can form critical hydrogen bond interactions within the ATP-binding pocket of various kinases, while the boronic acid functional group enables versatile carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. This allows for the systematic exploration of chemical space and the optimization of lead compounds in drug discovery programs targeting a range of diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.
Key Applications in Kinase Inhibitor Synthesis
This compound is instrumental in the development of inhibitors for several important kinase families:
-
c-Jun N-terminal Kinase (JNK) Inhibitors: The pyrazole scaffold is a common feature in JNK inhibitors. By coupling (1H-Pyrazol-3-yl)boronic acid with various substituted aryl or heteroaryl halides, medicinal chemists can generate libraries of compounds to probe the structure-activity relationships (SAR) of JNK inhibition. Potent and selective JNK inhibitors are sought after for the treatment of inflammatory diseases, neurodegenerative disorders like Parkinson's and Alzheimer's disease, and certain cancers.[1]
-
Rho-associated coiled-coil containing protein kinase (ROCK) Inhibitors: ROCK inhibitors have therapeutic potential in cardiovascular diseases, glaucoma, and erectile dysfunction. The pyrazole ring can be incorporated into ROCK inhibitor scaffolds to enhance potency and selectivity. The Suzuki-Miyaura coupling with (1H-Pyrazol-3-yl)boronic acid provides a straightforward method to introduce this key structural motif.
-
Bone Morphogenetic Protein Receptor 2 (BMPR2) Inhibitors: Dysregulation of BMPR2 signaling is implicated in diseases such as pulmonary arterial hypertension. Macrocyclic kinase inhibitors based on a 3-amino-1H-pyrazole scaffold have been developed as selective and potent BMPR2 inhibitors.[2][3][4] The synthesis of such complex molecules often relies on the initial incorporation of the pyrazole moiety, which can be achieved using the corresponding boronic acid.
Quantitative Data: Inhibitory Activities of Synthesized Compounds
The following tables summarize the inhibitory activities of representative kinase inhibitors synthesized using pyrazole boronic acid derivatives.
Table 1: JNK3 Inhibitory Activity of Aminopyrazole Derivatives [1]
| Compound ID | R Group | JNK3 IC50 (µM) | p38 IC50 (µM) | JNK1 IC50 (µM) |
| SR-3576 | 4-methyl-N-(3-(4-(pyrimidin-4-yl)piperazin-1-yl)propyl)aniline | 0.015 | >20 | 0.28 |
| SR-3737 | N-(3-morpholinopropyl)-4-phenoxyaniline | 0.08 | 0.02 | 1.5 |
| SR-4186 | 4-(4-fluorophenoxy)-N-(3-morpholinopropyl)aniline | 0.05 | >20 | 0.9 |
Table 2: ROCK2 Inhibitory Activity of Pyrazole-based Compounds
| Compound ID | Structure | ROCK2 IC50 (µM) |
| ITRI-E-212 | 4-(1H-Pyrazol-3-yl)-N-(pyridin-2-ylmethyl)aniline | 0.250 |
Note: The structure for ITRI-E-212 is inferred from its chemical name as a pyrazole-based ROCK inhibitor; the exact published structure may vary.
Table 3: BMPR2 Inhibitory Activity of Pyrazole-Based Macrocycles [2][4]
| Compound ID | Description | KD (nM) | IC50 (nM) |
| Compound 1 | Acyclic 3-amino-1H-pyrazole precursor | 186 | 4.0 (GSK3A/B) |
| Compound 8a | Macrocyclic BMPR2 inhibitor | 83.5 | 506 |
| CDD-1281 | Potent and selective BMPR2 inhibitor | 8 | 1.2 |
| CDD-1653 | Potent and selective BMPR2 inhibitor | 7 | 2.8 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, DMF, toluene, with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., a mixture of dioxane and water, 4:1 v/v). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.
-
Catalyst Introduction: Add the palladium catalyst (0.02-0.05 equiv) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Visualizations
Signaling Pathways
Caption: JNK Signaling Pathway
Caption: ROCK Signaling Pathway
Caption: BMPR2 Signaling Pathway
Experimental Workflow
Caption: Suzuki-Miyaura Coupling Workflow
References
- 1. Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for (1H-Pyrazol-3-yl)boronic acid hydrochloride in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of (1H-Pyrazol-3-yl)boronic acid hydrochloride as a versatile fragment in drug discovery campaigns. Detailed protocols for its application in biophysical screening and structural biology are provided to guide researchers in its effective use.
Introduction
This compound is a valuable building block in fragment-based drug discovery (FBDD). The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, particularly in the area of kinase inhibitors. Its ability to form key hydrogen bond interactions with protein targets makes it an attractive starting point for the development of potent and selective inhibitors. The boronic acid moiety offers a unique feature, enabling the formation of reversible covalent bonds with serine, threonine, or lysine residues in enzyme active sites, or acting as a strong hydrogen bond donor. This dual-functionality enhances its potential as a high-value fragment for screening against a variety of protein targets.
Physicochemical Properties
A summary of the key physicochemical properties of (1H-Pyrazol-3-yl)boronic acid and its hydrochloride salt is presented in Table 1. These properties are crucial for assessing its suitability for fragment screening libraries and for developing appropriate experimental conditions.
Table 1: Physicochemical Properties
| Property | (1H-Pyrazol-3-yl)boronic acid | This compound |
| CAS Number | 376584-63-3 | 1314216-33-5 |
| Molecular Formula | C₃H₅BN₂O₂ | C₃H₆BClN₂O₂ |
| Molecular Weight | 111.90 g/mol | 148.36 g/mol [1] |
| Appearance | Solid | Solid |
| Melting Point | 88-93 °C[2] | Not available |
| Storage Temperature | 2-8°C[2] | Not available |
| SMILES | O.OB(O)c1cc[nH]n1[2] | B(C1=CC=NN1)(O)O.Cl[1] |
| InChI Key | NXQCQMBEFQLICU-UHFFFAOYSA-N[2] | YUVMFPRVYZDAPN-UHFFFAOYSA-N[1] |
Application in Fragment-Based Drug Discovery (FBDD)
This compound is an ideal candidate for inclusion in fragment libraries for screening against various protein targets, most notably protein kinases. The general workflow for an FBDD campaign starting with this fragment is depicted below.
Case Study: Pyrazole Fragment as a Kinase Inhibitor
Table 2: Example Quantitative Data for a Pyrazole Fragment
| Fragment | Target | Assay Type | Result (IC₅₀) | Reference |
| 5-methyl-4-phenyl-1H-pyrazole | Protein Kinase B (PKB/Akt) | Biochemical Assay | 80 µM | [3] |
| Pyrazolamide derivative T1 | HuH7 liver cancer cells | CCK-8 assay | 47.7 µg/mL | [4] |
| Pyrazole-based Chk2 inhibitor (cpd 17) | Checkpoint kinase 2 (Chk2) | Cell-free assay | 17.9 nM | [4] |
Targeted Signaling Pathways
Derivatives of the pyrazole scaffold have been shown to modulate various signaling pathways implicated in cancer and inflammatory diseases. A notable example is the MAPK/ERK pathway, which is a critical regulator of cell proliferation, differentiation, and survival. Pyrazole-based inhibitors can target key kinases within this pathway, such as p38 MAPK and JNK, thereby inhibiting downstream signaling and exerting therapeutic effects.
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution for use in biophysical screening assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes
-
Vortex mixer
-
Analytical balance
Protocol:
-
Accurately weigh a desired amount of this compound powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Centrifuge the tube briefly to pellet any undissolved particulates.
-
Carefully transfer the supernatant to a fresh, labeled tube.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Primary Screen: Differential Scanning Fluorimetry (DSF)
Objective: To identify fragments that bind to and stabilize a target protein by measuring changes in its thermal melting temperature (Tm).
Materials:
-
Purified target protein
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
This compound stock solution (100 mM in DMSO)
-
Real-time PCR instrument
-
96-well or 384-well PCR plates
Protocol:
-
Prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final protein concentration is typically 2-5 µM, and the final dye concentration is 5x.
-
Aliquot the master mix into the wells of a PCR plate.
-
Add the fragment stock solution to the wells to a final concentration of 200 µM. Include a DMSO control.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument and run a melt curve experiment, typically from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Analyze the data to determine the Tm for each well. A significant positive shift in Tm (ΔTm) in the presence of the fragment compared to the DMSO control indicates binding.
Orthogonal Screen: Surface Plasmon Resonance (SPR)
Objective: To confirm the binding of hit fragments and determine their binding affinity (KD) and kinetics (ka, kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein
-
SPR running buffer (e.g., HBS-EP+)
-
This compound stock solution and serial dilutions
Protocol:
-
Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare serial dilutions of the fragment in SPR running buffer.
-
Inject the fragment solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in response units (RU) over time to generate sensorgrams.
-
After each injection, regenerate the sensor surface if necessary.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Structural Biology: X-ray Crystallography of Protein-Fragment Complex
Objective: To determine the three-dimensional structure of the protein-fragment complex to understand the binding mode and guide structure-based drug design.
Materials:
-
Crystals of the apo-protein
-
This compound
-
Cryoprotectant solution
-
X-ray diffraction equipment (in-house or synchrotron source)
Protocol:
-
Co-crystallization or Soaking:
-
Co-crystallization: Set up crystallization trials with the purified protein in the presence of a 2-5 fold molar excess of the fragment.
-
Soaking: Transfer apo-protein crystals to a drop of mother liquor containing the fragment at a concentration of 1-10 mM. The soaking time can vary from minutes to hours.
-
-
Cryo-protection: Transfer the crystal into a cryoprotectant solution to prevent ice formation during data collection.
-
Data Collection: Mount the crystal in a cryo-stream and collect X-ray diffraction data.
-
Structure Determination:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the apo-protein structure as a search model.
-
Build the fragment into the resulting electron density map.
-
Refine the protein-fragment complex structure.
-
-
Analysis: Analyze the refined structure to identify key interactions between the fragment and the protein, which will inform the subsequent hit-to-lead optimization process.
References
- 1. This compound | C3H6BClN2O2 | CID 56776699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazol-3-ylboronic acid hydrate | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Pyrazole Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling of pyrazole boronic acids with a variety of organic halides and triflates. The protocols and data presented herein are designed to facilitate the synthesis of diverse pyrazole-containing compounds, which are pivotal structural motifs in numerous pharmaceutical agents and functional materials.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. This reaction has become an indispensable tool in modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures that are prevalent in medicinal chemistry. Pyrazole boronic acids are increasingly utilized as key building blocks, allowing for the direct incorporation of the pyrazole moiety into complex molecules. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity, and is dependent on the specific substrates being coupled. These notes offer an overview of common protocols and a basis for reaction optimization.
General Workflow for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates the typical experimental workflow for a palladium-catalyzed cross-coupling reaction involving a pyrazole boronic acid.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Comparative Analysis of Reaction Protocols
The following tables summarize various palladium-catalyzed cross-coupling reactions of pyrazole boronic acids with different coupling partners. The data highlights the impact of different catalysts, ligands, bases, and solvents on the reaction outcome.
Table 1: Coupling of Pyrazole-4-boronic Acid Derivatives with Aryl Halides
| Pyrazole Boronic Acid Derivative | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pyrazole-4-boronic acid | 4-Bromoacetophenone | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | 1,4-Dioxane/H₂O | 90 | 6 | ~85 |
| 1-Methylpyrazole-4-boronic acid pinacol ester | 4-Iodoanisole | PdCl₂(dppf) (3) | - | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | ~92 |
| 1-Boc-pyrazole-4-boronic acid | 3-Bromopyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | 1,4-Dioxane | 100 | 16 | ~88 |
| Pyrazole-4-boronic acid | 2-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | Toluene | 110 | 18 | ~82 |
Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of Pyrazole Boronic Acids
| Pyrazole Boronic Acid | Coupling Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| Pyrazole-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane/H₂O | 120 | 15 | ~90 |
| 1-Phenylpyrazole-5-boronic acid pinacol ester | 1-Bromo-4-fluorobenzene | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF/H₂O | 150 | 10 | ~85 |
| Pyrazole-4-boronic acid | 4'-Bromoacetophenone | Pyridine-Pyrazole/Pd(II) complex (0.1) | - | KOH (2) | EtOH/H₂O | 120 | 2 | 95[1] |
Detailed Experimental Protocols
The following are representative, detailed protocols for the palladium-catalyzed cross-coupling of pyrazole boronic acids.
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol is a general procedure for the coupling of a pyrazole boronic acid with an aryl bromide using a common palladium catalyst and ligand system.
Materials:
-
Pyrazole-4-boronic acid (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol)
-
1,4-Dioxane (5 mL, degassed)
-
Water (1 mL, degassed)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and heating block/oil bath
Procedure:
-
To a flame-dried Schlenk flask, add the pyrazole-4-boronic acid, aryl bromide, and potassium phosphate.
-
Add the Pd₂(dba)₃ and XPhos ligand to the flask.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[3]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a rapid and efficient method for the coupling of pyrazole boronic acids using microwave irradiation.[4]
Materials:
-
Pyrazole boronic acid (1.5 mmol)
-
Aryl halide (1.0 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
10 mL microwave reaction vial with a stir bar
Procedure:
-
In a 10 mL microwave reaction vial, combine the pyrazole boronic acid, aryl halide, Pd(PPh₃)₄, and potassium carbonate.[4]
-
Add the 1,4-dioxane and water to the vial.
-
Seal the vial with a cap and place it in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (typically 120-150 °C) for a specified time (typically 5-30 minutes).[4]
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate.
-
Perform a standard aqueous work-up as described in Protocol 1 (dilution, extraction, washing, and drying).
-
Purify the product by flash column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.
Troubleshooting and Optimization
-
Low or No Conversion: Ensure strictly inert conditions, as oxygen can deactivate the palladium catalyst. Check the quality of the pyrazole boronic acid, as it can degrade over time; using the more stable pinacol ester or trifluoroborate salt derivatives can be beneficial. The catalyst or ligand may be inactive; try a different palladium source or a fresh batch. Bulky, electron-rich phosphine ligands like XPhos or SPhos are often effective for challenging couplings. The base may not be optimal; stronger bases like K₃PO₄ or Cs₂CO₃ can be more effective than Na₂CO₃ or K₂CO₃.
-
Side Reactions: Protodeboronation (loss of the boronic acid group) can be a significant side reaction, especially with electron-deficient or sterically hindered pyrazole boronic acids. Using milder bases (e.g., KF), lower reaction temperatures, or shorter reaction times can mitigate this issue. Homocoupling of the boronic acid can also occur, which can be minimized by careful control of the reaction conditions and stoichiometry.
-
Purification Challenges: The presence of residual palladium can contaminate the final product. Filtration through celite or treatment with a palladium scavenger can help remove it. If the product is difficult to separate from byproducts, consider using a different solvent system for chromatography or employing reverse-phase chromatography.
By carefully selecting the reaction parameters and following these detailed protocols, researchers can effectively utilize palladium-catalyzed cross-coupling reactions with pyrazole boronic acids to synthesize a wide array of valuable compounds for drug discovery and materials science.
References
Application Notes and Protocols: (1H-Pyrazol-3-yl)boronic acid hydrochloride in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of (1H-Pyrazol-3-yl)boronic acid hydrochloride in the field of materials science. While direct applications of this specific hydrochloride salt are not extensively documented in current literature, its structural motifs—a pyrazole ring and a boronic acid group—are of significant interest in the development of advanced functional materials. The following sections detail potential applications and generalized experimental protocols based on the known reactivity of pyrazole and boronic acid moieties.
Introduction to this compound
This compound is a bifunctional organic compound featuring a five-membered aromatic pyrazole ring and a boronic acid group. The pyrazole moiety offers coordination sites (nitrogen atoms) for metal ions and hydrogen bonding capabilities, while the boronic acid group is well-known for its ability to form reversible covalent bonds with diols and its utility in Suzuki-Miyaura cross-coupling reactions. These properties make it a versatile building block for the synthesis of polymers, metal-organic frameworks (MOFs), and sensing materials. The hydrochloride salt form can influence its solubility and stability.
Chemical Properties and Identifiers:
| Property | Value | Reference |
| Molecular Formula | C₃H₆BClN₂O₂ | [1] |
| Molecular Weight | 148.36 g/mol | [1] |
| IUPAC Name | 1H-pyrazol-5-ylboronic acid;hydrochloride | [1] |
| CAS Number | 376584-63-3 (for the parent boronic acid) | [2][3][4][5][6] |
| Appearance | White or very pale pink powder or crystalline powder (for the hydrate form) | [2] |
Potential Applications in Materials Science
The unique combination of a pyrazole and a boronic acid functional group in this compound opens up possibilities for its use in several areas of materials science.
2.1. Synthesis of Functional Polymers via Suzuki-Miyaura Coupling
(1H-Pyrazol-3-yl)boronic acid can be used as a monomer in Suzuki-Miyaura polycondensation reactions to create conjugated polymers.[7] The pyrazole rings integrated into the polymer backbone can provide sites for metal coordination, leading to materials with interesting optical, electronic, or catalytic properties. These polymers could find applications in organic electronics, sensors, or as scaffolds for catalysis.
2.2. Development of Advanced Sensors
Boronic acids are widely utilized in the design of sensors, particularly for saccharides and other diol-containing molecules.[8] The reversible formation of boronate esters with diols can be coupled with a signal transduction mechanism (e.g., fluorescence, colorimetric change, or an electrochemical signal) to enable detection. Pyrazole-containing materials can also act as fluorescent reporters. Therefore, materials incorporating (1H-Pyrazol-3-yl)boronic acid could be developed as chemosensors for biologically relevant molecules.
2.3. Construction and Modification of Metal-Organic Frameworks (MOFs)
While pyrazolate-based linkers are used to construct stable MOFs for applications like gas capture[9][10], (1H-Pyrazol-3-yl)boronic acid could be employed in two primary ways:
-
As a co-linker: It could be used alongside other linkers in the synthesis of MOFs to introduce boronic acid functionality directly into the framework.
-
For post-synthetic modification: Pre-synthesized MOFs with reactive sites can be functionalized with (1H-Pyrazol-3-yl)boronic acid. This approach, known as post-synthetic modification (PSM), allows for the precise introduction of boronic acid groups into the MOF pores.[11] Such boronic acid-grafted MOFs have shown promise for the selective enrichment of cis-diol-containing compounds.[11]
Experimental Protocols
The following are generalized protocols that can be adapted for the use of this compound in the synthesis of advanced materials. Researchers should optimize these protocols for their specific systems.
3.1. Protocol for Suzuki-Miyaura Polymerization
This protocol describes a general procedure for the synthesis of a pyrazole-containing polymer.
Materials:
-
This compound
-
A dihaloaromatic comonomer (e.g., dibromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., DMF, Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the dihaloaromatic comonomer (1.0 eq), and the base (3.0 eq).
-
Purge the flask with an inert gas for 15-20 minutes.
-
Add the anhydrous solvent via a syringe.
-
Add the palladium catalyst (0.01-0.05 eq) to the mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for 24-48 hours under an inert atmosphere.
-
Monitor the reaction progress by techniques such as GPC or NMR.
-
After completion, cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol, water).
-
Filter the precipitate, wash it thoroughly with the non-solvent, and dry it under vacuum.
3.2. Protocol for Post-Synthetic Modification of a MOF
This protocol outlines a general method for grafting (1H-Pyrazol-3-yl)boronic acid onto a pre-existing MOF that has reactive functional groups (e.g., amino groups).
Materials:
-
A pre-synthesized MOF with reactive sites (e.g., NH₂-UiO-66)
-
This compound
-
Coupling agents (e.g., EDC, NHS) if modifying an amine-functionalized MOF
-
Anhydrous solvent (e.g., DMF)
Procedure:
-
Activate the MOF by heating it under vacuum to remove any guest molecules from the pores.
-
Suspend the activated MOF in the anhydrous solvent.
-
In a separate flask, dissolve this compound and any necessary coupling agents in the same solvent.
-
Add the solution of the boronic acid to the MOF suspension.
-
Stir the mixture at a slightly elevated temperature (e.g., 60 °C) for 24 hours.
-
After the reaction, collect the functionalized MOF by centrifugation or filtration.
-
Wash the modified MOF extensively with the solvent to remove any unreacted starting materials.
-
Dry the resulting boronic acid-grafted MOF under vacuum.
-
Characterize the material using techniques like FT-IR, NMR, and TGA to confirm successful grafting.
Visualizations
Caption: Workflow for Suzuki-Miyaura Polymerization.
Caption: Post-Synthetic Modification of a MOF.
References
- 1. This compound | C3H6BClN2O2 | CID 56776699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1H-Pyrazole-3-boronic acid hydrate, 95% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. BLDpharm - Bulk Product Details [bldpharm.com]
- 4. 376584-63-3|(1H-Pyrazol-3-yl)boronic acid|BLD Pharm [bldpharm.com]
- 5. 376584-63-3 (1H-Pyrazol-3-yl)boronic acid AKSci J92698 [aksci.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 1H-Pyrazol-3-ylboronic acid hydrate | Sigma-Aldrich [sigmaaldrich.com]
- 8. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Rational design of stable functional metal–organic frameworks - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 11. Boronic acid grafted metal-organic framework for selective enrichment of cis-diol-containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Pyrazole-Containing Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of versatile pyrazole-containing ligands and summarize their application in various catalytic transformations. The inherent modularity of pyrazole synthesis allows for fine-tuning of steric and electronic properties, making these ligands highly valuable in the development of efficient and selective catalysts.
Introduction
Pyrazole-containing compounds have emerged as a significant class of ligands in coordination chemistry and catalysis. Their utility stems from the ease of synthesis and the ability to modify their structure to influence the properties of the resulting metal complexes. These ligands have been successfully employed in a wide range of catalytic reactions, including cross-coupling, oxidation, and hydrogenation. This document outlines the synthesis of two representative classes of pyrazole ligands: a bis(pyrazolyl)methane and a pincer-type bis(pyrazol-3-yl)pyridine, and presents their catalytic efficacy in tabular format.
Data Presentation: Catalytic Performance of Pyrazole-Containing Ligands
The following table summarizes the catalytic activity of various palladium complexes bearing pyrazole-containing ligands in Suzuki-Miyaura and Mizoroki-Heck cross-coupling reactions. This data is intended to provide a comparative overview of their performance under different reaction conditions.
| Ligand/Complex Type | Reaction | Substrates | Catalyst Loading (mol%) | Conditions | Yield (%) | Reference |
| Bulky bis(pyrazolyl)Pd(II) | Suzuki-Miyaura | Bromobenzene + Phenylboronic acid | 0.33 | K₃PO₄, Toluene/H₂O, 140 °C, 4 h | 98 | [1] |
| Bulky bis(pyrazolyl)Pd(II) | Suzuki-Miyaura | 4-Bromobenzonitrile + Phenylboronic acid | 0.33 | K₃PO₄, Toluene/H₂O, 140 °C, 4 h | 99 | [2] |
| bis(pyrazolyl) (Xantphos analogue) | Suzuki-Miyaura | 4-Chloroanisole + Phenylboronic acid | 2 (Pd(OAc)₂) | K₂CO₃, Dioxane, 100 °C, 24 h | 99 | [3] |
| bis(pyrazolyl) (DPEphos analogue) | Suzuki-Miyaura | 4-Chloroanisole + Phenylboronic acid | 2 (Pd(OAc)₂) | K₂CO₃, Dioxane, 100 °C, 24 h | 98 | [3] |
| Pyrazole-based NHC-Pd(II) | Mizoroki-Heck | Iodobenzene + Styrene | 0.5 | NaOAc, DMF, 120 °C, 16 h | 95 | [4] |
| Pyrazole-based NHC-Pd(II) | Mizoroki-Heck | 4-Bromoacetophenone + n-Butyl acrylate | 0.2 | K₂CO₃, H₂O, 100 °C, 12 h | 94 | [4] |
| Nitrophenylpyrazole-Pd(II) | Mizoroki-Heck | Iodobenzene + Styrene | 1 | Et₃N, DMF, 100 °C, 24 h | 98 | [5] |
| Nitrophenylpyrazole-Pd(II) | Mizoroki-Heck | 4-Bromobenzaldehyde + Styrene | 1 | Et₃N, DMF, 100 °C, 24 h | 95 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of two distinct pyrazole-containing ligands are provided below. Standard laboratory safety procedures should be followed at all times.
Protocol 1: Synthesis of a Bulky Bis(pyrazolyl)methane Ligand
This protocol describes the synthesis of a C₂-symmetric bis(pyrazolyl)methane ligand, a versatile building block for various metal complexes.
Materials:
-
3,5-Dimethylpyrazole
-
Dibromomethane
-
Potassium Hydroxide (KOH)
-
Dimethyl Sulfoxide (DMSO)
-
Deionized Water
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dimethylpyrazole (2.0 g, 20.8 mmol) in DMSO (30 mL).
-
Base Addition: To the stirred solution, add powdered KOH (2.33 g, 41.6 mmol) portion-wise. The mixture will warm up slightly.
-
Alkylation: After stirring for 30 minutes at room temperature, add dibromomethane (0.72 mL, 10.4 mmol) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice-water (100 mL). A white precipitate will form.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a mixture of ethanol and water to yield the pure bis(3,5-dimethyl-1H-pyrazol-1-yl)methane as a white crystalline solid.
Protocol 2: Synthesis of a 2,6-Bis(pyrazol-3-yl)pyridine (bpp) Pincer Ligand
This protocol details the synthesis of a tridentate NNN pincer ligand, which is known to form highly stable complexes with a variety of transition metals.
Materials:
-
2,6-Diacetylpyridine
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Hydrazine hydrate
-
Ethanol
-
Acetic Acid (glacial)
Procedure:
-
Enaminone Formation: In a sealed tube, dissolve 2,6-diacetylpyridine (1.63 g, 10 mmol) in DMF-DMA (15 mL). Heat the mixture at 120 °C for 16 hours.
-
Solvent Removal: After cooling to room temperature, remove the excess DMF-DMA under high vacuum to obtain a dark red oil.
-
Cyclization: Dissolve the resulting oil in ethanol (50 mL). Add hydrazine hydrate (1.5 mL, 30 mmol) followed by a catalytic amount of glacial acetic acid (0.3 mL).
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours. A precipitate should form upon cooling.
-
Isolation: Cool the mixture in an ice bath and collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol (2 x 10 mL) and then with diethyl ether (2 x 10 mL).
-
Drying: Dry the product under vacuum to afford the 2,6-bis(1H-pyrazol-3-yl)pyridine ligand as a pale yellow powder.
Visualizations
The following diagrams illustrate the general workflow for the synthesis and application of pyrazole-containing ligands and a representative catalytic cycle.
Caption: General workflow for pyrazole ligand synthesis and catalytic application.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Research Portal [ujcontent.uj.ac.za]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. rephip.unr.edu.ar [rephip.unr.edu.ar]
Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with (1H-Pyrazol-3-yl)boronic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] This reaction is of paramount importance in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutical compounds.[2][3] (1H-Pyrazol-3-yl)boronic acid and its derivatives are valuable building blocks in drug discovery, as the pyrazole moiety is a well-established pharmacophore present in numerous bioactive molecules.[4][5][6]
The advent of microwave-assisted organic synthesis has revolutionized the Suzuki-Miyaura coupling.[1] Microwave irradiation dramatically reduces reaction times from hours to minutes, often leading to improved yields, enhanced reproducibility, and access to a broader chemical space.[1][7] These advantages are particularly beneficial when working with heterocyclic boronic acids, which can be susceptible to decomposition under prolonged heating.[1]
These application notes provide a detailed overview and experimental protocols for conducting microwave-assisted Suzuki coupling reactions using (1H-Pyrazol-3-yl)boronic acid hydrochloride with various aryl and heteroaryl halides.
Advantages of Microwave-Assisted Suzuki Coupling
-
Rapid Reaction Times: Microwave heating significantly accelerates reaction rates, reducing synthesis times to as short as 5-30 minutes.[1][8]
-
Improved Yields: The rapid and efficient heating provided by microwaves often minimizes the formation of byproducts, resulting in higher isolated yields.[1]
-
Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible experimental outcomes.[1]
-
Broader Substrate Scope: The ability to quickly screen various reaction conditions allows for the efficient coupling of challenging substrates.[1]
Reaction Principle
The Suzuki-Miyaura coupling reaction follows a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.[7]
-
Transmetalation: The organoboronic acid, activated by a base, transfers its organic moiety to the palladium complex.[7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the desired biaryl product, regenerating the Pd(0) catalyst for the next cycle.[7]
Experimental Protocols
The following are generalized protocols for the microwave-assisted Suzuki coupling of this compound with aryl/heteroaryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal results.
Protocol 1: General Screening Conditions
This protocol is a good starting point for a wide range of aryl and heteroaryl bromides and iodides.
Materials:
-
Aryl or Heteroaryl Halide (1.0 equiv)
-
This compound (1.2–1.5 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)
-
Microwave Reactor Vials
-
Inert Gas Supply (Argon or Nitrogen)
Procedure:
-
To a microwave reactor vial equipped with a magnetic stir bar, add the aryl or heteroaryl halide (e.g., 0.5 mmol).
-
Add this compound (e.g., 0.6-0.75 mmol).
-
Add the base (e.g., 1.5 mmol).
-
Add the palladium catalyst (e.g., 0.01-0.025 mmol).
-
Add the degassed solvent mixture (e.g., 5 mL).
-
Seal the vial under an inert atmosphere (Argon or Nitrogen).
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100–120 °C) for a specified time (e.g., 10–20 minutes).[8]
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: For Less Reactive Aryl Chlorides
This protocol employs a more active catalyst system suitable for more challenging coupling partners like aryl chlorides.
Materials:
-
Aryl or Heteroaryl Chloride (1.0 equiv)
-
This compound (1.5 equiv)
-
Palladium Catalyst (e.g., PdCl₂(dppf), 3-5 mol% or a pre-catalyst like XPhosPdG2, 2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, 6-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 3.0 equiv)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)
-
Microwave Reactor Vials
-
Inert Gas Supply (Argon or Nitrogen)
Procedure:
-
In a microwave reactor vial under an inert atmosphere, combine the aryl or heteroaryl chloride (e.g., 0.5 mmol), palladium catalyst, and ligand (if applicable).
-
Add this compound (e.g., 0.75 mmol) and the base (e.g., 1.5 mmol).
-
Add the anhydrous solvent (e.g., 4 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to a higher temperature (e.g., 120–150 °C) for an extended time if necessary (e.g., 20–40 minutes).[1]
-
Follow steps 9-12 from Protocol 1 for work-up and purification.
Data Presentation
The following tables summarize typical reaction conditions and provide a template for recording experimental results for the microwave-assisted Suzuki coupling of this compound with various aryl halides.
Table 1: Optimization of Reaction Conditions for a Model Reaction (Model Reaction: 4-Bromoanisole with this compound)
| Entry | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | K₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 15 | |
| 2 | Pd(PPh₃)₄ (3) | Cs₂CO₃ (3) | Dioxane/H₂O (4:1) | 100 | 15 | |
| 3 | PdCl₂(dppf) (3) | K₃PO₄ (3) | Dioxane | 120 | 20 | |
| 4 | XPhosPdG2 (2) | K₃PO₄ (3) | Dioxane | 120 | 20 |
Table 2: Substrate Scope with Optimized Conditions (Optimized Conditions: To be determined from Table 1)
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 3-(4-methoxyphenyl)-1H-pyrazole | |
| 2 | 4-Iodotoluene | 3-(p-tolyl)-1H-pyrazole | |
| 3 | 3-Bromopyridine | 3-(pyridin-3-yl)-1H-pyrazole | |
| 4 | 2-Chlorobenzonitrile | 2-(1H-pyrazol-3-yl)benzonitrile | |
| 5 | 1-Bromo-4-fluorobenzene | 3-(4-fluorophenyl)-1H-pyrazole |
Troubleshooting and Considerations
-
Low Yield: If the reaction yield is low, consider increasing the reaction temperature, time, or catalyst loading. A change in the catalyst/ligand system or base may also be beneficial.
-
Decomposition: Heterocyclic boronic acids can be prone to decomposition. Minimizing the reaction time and temperature, when possible, is crucial. Ensure that the solvents are properly degassed to prevent oxidative degradation.
-
This compound: The hydrochloride salt will react with the base. Ensure that a sufficient excess of base is used to both neutralize the hydrochloride and facilitate the catalytic cycle.
-
Microwave Vials: Use appropriate size microwave vials and ensure they are properly sealed to maintain pressure and prevent solvent evaporation.
Conclusion
Microwave-assisted Suzuki-Miyaura coupling is a highly efficient and robust method for the synthesis of pyrazole-containing biaryl and heteroaryl compounds. The protocols and data presented herein provide a solid foundation for researchers, scientists, and drug development professionals to successfully implement this technology in their synthetic endeavors, enabling the rapid generation of diverse compound libraries for further investigation.
References
Application Note: Parallel Synthesis of Pyrazole Derivatives Using Boronic Acids for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The development of efficient methods for the rapid synthesis of large libraries of pyrazole analogues is crucial for modern drug discovery programs. This application note details a robust protocol for the parallel synthesis of a library of 4-arylpyrazole derivatives via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a common 4-bromopyrazole precursor and a variety of boronic acids. This high-throughput approach enables the rapid generation of a diverse set of compounds for biological screening.
The synthesized pyrazole derivatives have shown potential as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription and a validated target in oncology.[1] This document provides a comprehensive workflow, from parallel synthesis and purification to the biological context of CDK9 inhibition.
Experimental Workflow
The overall workflow for the parallel synthesis and evaluation of the pyrazole derivative library is depicted below. This process is designed for efficiency and high-throughput, utilizing a 96-well plate format for the synthesis and subsequent purification steps.
Caption: High-level workflow for parallel synthesis and screening.
Data Presentation
The following table summarizes the representative yields of a subset of a 4-arylpyrazole library synthesized using the parallel Suzuki-Miyaura coupling protocol. The reactions were performed in a 96-well plate format, and the yields were determined by LC-MS analysis of the crude product mixtures against a standard.
| Compound ID | Boronic Acid Substituent | Yield (%) | Purity (%) |
| PZ-01 | Phenyl | 85 | >95 |
| PZ-02 | 4-Methoxyphenyl | 92 | >95 |
| PZ-03 | 3-Chlorophenyl | 78 | >95 |
| PZ-04 | 4-(Trifluoromethyl)phenyl | 75 | >95 |
| PZ-05 | 2-Thienyl | 65 | >90 |
| PZ-06 | 3-Pyridinyl | 58 | >90 |
| PZ-07 | 4-Biphenyl | 88 | >95 |
| PZ-08 | 4-tert-Butylphenyl | 90 | >95 |
Experimental Protocols
Materials and Equipment
-
Reactors: 96-well reaction blocks with sealing mats.[2]
-
Liquid Handling: Automated liquid handler or multichannel pipettes.
-
Heating and Stirring: Reaction block heater with magnetic stirring capabilities.
-
Purification: High-throughput preparative HPLC system with mass-directed fractionation.[3]
-
Analysis: LC-MS system for reaction monitoring and purity assessment.
-
Reagents: 4-Bromo-1-methyl-1H-pyrazole, various arylboronic acids, Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst like XPhos Pd G2), base (e.g., K₂CO₃ or Cs₂CO₃), and anhydrous solvents (e.g., 1,4-dioxane, water).[1][4]
Protocol 1: Parallel Suzuki-Miyaura Coupling in a 96-Well Plate
This protocol is adapted for a 96-well plate format with a reaction volume of 500 µL per well.
-
Preparation of Stock Solutions:
-
Prepare a 0.2 M solution of 4-bromo-1-methyl-1H-pyrazole in 1,4-dioxane.
-
Prepare individual 0.3 M solutions of each boronic acid in 1,4-dioxane in a separate 96-well plate.
-
Prepare a 2.0 M aqueous solution of K₂CO₃.
-
Prepare a 0.02 M solution of the palladium catalyst (e.g., Pd(PPh₃)₄) in 1,4-dioxane.
-
-
Reaction Plate Loading (automated or manual):
-
To each well of a 96-well reaction block, add a magnetic stir bead.
-
Dispense 100 µL of the 4-bromo-1-methyl-1H-pyrazole stock solution (0.02 mmol) into each well.
-
Dispense 100 µL of the respective boronic acid stock solution (0.03 mmol) into each well.
-
Dispense 50 µL of the aqueous K₂CO₃ solution (0.1 mmol) into each well.
-
Dispense 50 µL of the palladium catalyst stock solution (0.001 mmol, 5 mol%) into each well.
-
Add 200 µL of 1,4-dioxane to each well to bring the total volume to 500 µL.
-
-
Reaction Execution:
-
Reaction Work-up and Quenching:
-
After the reaction is complete, allow the reaction block to cool to room temperature.
-
Remove the sealing mat and add 500 µL of ethyl acetate to each well.
-
Add 500 µL of water to each well and stir for 10 minutes.
-
Centrifuge the plate to separate the layers.
-
Carefully transfer the organic layer from each well to a new 96-well plate for analysis and purification.
-
Protocol 2: High-Throughput Purification
-
Analytical LC-MS:
-
Analyze a small aliquot from each well of the crude product plate by LC-MS to confirm product formation and determine retention times.
-
-
Preparative HPLC:
-
Based on the analytical data, perform purification of the crude products using a mass-directed preparative HPLC system.[3]
-
Inject the remaining organic layer from each well onto a suitable reversed-phase column (e.g., C18).
-
Use a generic gradient of water and acetonitrile (both containing 0.1% formic acid) to elute the compounds.
-
Collect the fractions corresponding to the mass of the desired product.
-
-
Post-Purification Processing:
-
Evaporate the solvent from the collected fractions using a centrifugal evaporator.
-
Re-dissolve the purified compounds in a suitable solvent (e.g., DMSO) to a known concentration for storage and biological screening.
-
Confirm the purity and identity of the final compounds by LC-MS.
-
Biological Context: CDK9 Signaling Pathway
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). P-TEFb plays a critical role in the regulation of gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II), which is essential for the transition from transcription initiation to productive elongation. Inhibition of CDK9 leads to a decrease in the phosphorylation of the RNA Pol II CTD, resulting in the stalling of transcription and subsequent apoptosis in cancer cells that are highly dependent on the continuous transcription of anti-apoptotic proteins.[1]
Caption: Simplified CDK9 signaling pathway and its inhibition.
Conclusion
The parallel synthesis of pyrazole derivatives via Suzuki-Miyaura coupling is a highly efficient and versatile method for generating diverse chemical libraries for drug discovery. The detailed protocols provided in this application note offer a practical guide for researchers to implement this strategy in their own laboratories. The ability to rapidly synthesize and screen a multitude of pyrazole analogues against targets such as CDK9 can significantly accelerate the identification of novel therapeutic agents.
References
- 1. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. asynt.com [asynt.com]
- 3. High-throughput purification of combinatorial libraries I: a high-throughput purification system using an accelerated retention window approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. html.rhhz.net [html.rhhz.net]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with (1H-Pyrazol-3-yl)boronic acid hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yields of Suzuki coupling reactions involving (1H-Pyrazol-3-yl)boronic acid hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is my Suzuki coupling reaction resulting in low to no yield of the desired product?
Possible Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be generated or could be deactivated.
-
Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid.[2]
-
Solution: Properly degas all solvents and reagents. Maintain a strict inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction setup and duration.[2]
-
-
Reagent Purity and Stability: The this compound or the coupling partner may have degraded.
-
Solution: Verify the purity of your starting materials. Boronic acids can be prone to degradation over time.[2]
-
-
Inappropriate Base or Solvent: The choice of base and solvent is crucial and often interdependent.[2][3]
-
Solution: The base must be strong enough to facilitate transmetalation but not so strong as to cause degradation.[2] For this compound, a sufficient amount of base is required to neutralize the hydrochloride salt and activate the boronic acid. Consider screening different bases such as K₃PO₄, K₂CO₃, or KF.[1][2][3] The solvent system should ensure adequate solubility of all components. Common solvent systems include dioxane/water or THF/water mixtures.[1][3]
-
Question 2: I am observing significant protodeboronation of my (1H-Pyrazol-3-yl)boronic acid. How can this be minimized?
Background: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom. This is particularly prevalent with electron-rich heterocyclic boronic acids.[2]
Solutions:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[2]
-
Anhydrous Conditions: Water is the primary proton source for this side reaction.
-
Recommendation: Switching to anhydrous reaction conditions can significantly reduce the extent of protodeboronation.[2]
-
-
Use of Boronic Esters: Pinacol esters of boronic acids often exhibit greater stability and can be a viable alternative.[4]
Question 3: The reaction is sluggish and does not go to completion. What can I do to improve the reaction rate?
Solutions:
-
Increase Temperature: Higher temperatures can often accelerate the reaction rate. However, be mindful that this can also increase the rate of side reactions like protodeboronation.[1]
-
Optimize Catalyst and Ligand: The choice of ligand can have a significant impact on the reaction rate, especially with challenging substrates.
-
Microwave Irradiation: Microwave-assisted organic synthesis can sometimes accelerate the reaction and improve yields by allowing for rapid heating to high temperatures and pressures.[3]
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a Suzuki coupling with this compound?
A1: A good starting point would be to use a palladium precatalyst like XPhos Pd G3 (1-5 mol%), a base such as K₃PO₄ (2-3 equivalents), and a solvent system of dioxane and water (e.g., 4:1 v/v). The reaction can be run at temperatures ranging from 80-110 °C.[1][2] Remember to use at least one extra equivalent of base to neutralize the hydrochloride salt of the boronic acid.
Q2: How should I handle and store this compound?
A2: Boronic acids and their salts should be stored in a cool, dry place. It is advisable to store them under an inert atmosphere to prevent degradation. The hydrochloride salt is generally more stable than the free boronic acid.
Q3: Can I use other boronic acid derivatives, like pinacol esters, for this coupling?
A3: Yes, using the pinacol ester of pyrazoleboronic acid is a common strategy to improve stability and reduce protodeboronation.[4] The reaction conditions may need slight adjustments when using a boronate ester.
Q4: My product is difficult to purify. Are there any tips for the workup and purification?
A4: After the reaction is complete, a standard workup involves cooling the reaction, diluting it with an organic solvent like ethyl acetate, and washing with water and brine.[2] The organic layer is then dried and concentrated. Purification is typically achieved by flash column chromatography.[2] If the product is basic due to the pyrazole moiety, an acidic wash during the workup might be problematic. Consider using a neutral workup.
Data Presentation
Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Bromopyrazoles with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| P1 (XPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 61-86 | [1] |
| P2 (precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | Good to Very Good | [1] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [5] |
Table 2: General Troubleshooting Summary
| Issue | Potential Cause | Recommended Action |
| Low/No Yield | Inactive catalyst, Oxygen contamination, Impure reagents, Suboptimal base/solvent | Use fresh/robust catalyst, Ensure inert atmosphere, Verify reagent purity, Screen bases and solvents |
| Protodeboronation | Strong base, Presence of water | Use milder base (KF, K₂CO₃), Employ anhydrous conditions |
| Sluggish Reaction | Low temperature, Inefficient catalyst system | Increase temperature, Use bulky, electron-rich ligands (e.g., XPhos) |
Experimental Protocols
General Protocol for Suzuki Coupling of an Aryl Halide with this compound:
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0-4.0 equiv).
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G3, 1-5 mol%) and the degassed solvent system (e.g., dioxane/water 4:1).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]
Visualizations
Caption: Experimental workflow for Suzuki coupling.
Caption: Troubleshooting decision-making process.
References
Technical Support Center: Overcoming Low Reactivity of (1H-Pyrazol-3-yl)boronic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the low reactivity of (1H-Pyrazol-3-yl)boronic acid hydrochloride in chemical reactions, particularly Suzuki-Miyaura cross-coupling.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura coupling reaction with this compound resulting in low to no yield?
A1: The low reactivity of this compound in Suzuki-Miyaura coupling can be attributed to several factors:
-
Electronic Properties: The electron-deficient nature of the pyrazole ring can reduce the nucleophilicity of the boronic acid, slowing down the crucial transmetalation step in the catalytic cycle.
-
Catalyst Inhibition: The presence of the unprotected N-H group and the nitrogen atoms in the pyrazole ring can lead to coordination with the palladium catalyst. This can form inactive catalyst species and inhibit the reaction.[1]
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the starting material. This process can be catalyzed by the base or even the palladium catalyst itself, especially at higher temperatures.[2]
-
Acidity of the Hydrochloride Salt: The boronic acid is supplied as a hydrochloride salt, meaning it is in a protonated and less reactive state. The base used in the reaction must be sufficient to both neutralize the hydrochloride and activate the boronic acid for the catalytic cycle.
Q2: What is the optimal palladium catalyst and ligand combination for this type of coupling?
A2: For challenging Suzuki-Miyaura couplings involving heteroaryl boronic acids, modern palladium precatalysts and bulky, electron-rich phosphine ligands are generally recommended.
-
Palladium Precatalysts: Second and third-generation Buchwald precatalysts, such as XPhos Pd G2 and XPhos Pd G3, are often highly effective.[3] These precatalysts are air- and moisture-stable and efficiently generate the active Pd(0) species in situ.
-
Ligands: Bulky, electron-rich biaryl monophosphine ligands like XPhos and SPhos have shown excellent performance in facilitating the coupling of nitrogen-containing heterocycles.[1] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle and can help to prevent catalyst deactivation.
Q3: How does the choice of base impact the reaction, and which base is most suitable?
A3: The base plays a critical role in the Suzuki-Miyaura reaction. It is required to activate the boronic acid by forming a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex.[4][5] For the coupling of this compound, a base that is strong enough to neutralize the hydrochloride and facilitate the reaction without promoting significant side reactions is necessary.
-
Recommended Bases: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often the bases of choice for Suzuki couplings of nitrogen-containing heterocycles.[4][6] They are generally effective and compatible with a wide range of functional groups.
-
Amount of Base: It is crucial to use a sufficient excess of the base (typically 2-3 equivalents) to neutralize the hydrochloride salt and drive the catalytic cycle.
Q4: I am observing significant protodeboronation of my (1H-Pyrazol-3-yl)boronic acid. How can I minimize this side reaction?
A4: Protodeboronation is a common issue with heteroaryl boronic acids.[2] Several strategies can be employed to mitigate this problem:
-
Use of Boronic Esters: Converting the boronic acid to its corresponding pinacol ester can increase its stability and reduce the rate of protodeboronation.[7] The active boronic acid is then slowly released under the reaction conditions.
-
Anhydrous Conditions: While some water is often beneficial for Suzuki couplings, excessive water can promote protodeboronation. Using anhydrous solvents and reagents can be helpful.
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. It is advisable to run the reaction at the lowest effective temperature and monitor its progress to avoid unnecessarily long reaction times.
-
Choice of Base: Some bases can accelerate protodeboronation more than others. Experimenting with different bases (e.g., switching from a hydroxide base to a carbonate or phosphate) may be beneficial.
Q5: Should I protect the N-H group of the pyrazole ring before the coupling reaction?
A5: The unprotected N-H group can interfere with the reaction by coordinating to the palladium catalyst.[1] If you are experiencing persistent low yields or catalyst deactivation, N-protection can be a viable strategy.
-
Protecting Groups: Common protecting groups for pyrazoles include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).
-
Drawbacks: N-protection adds extra steps to the synthetic sequence (protection and deprotection), which may not be ideal. It is often worth attempting the coupling with the unprotected pyrazole first, using the optimized conditions described in this guide.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the Suzuki-Miyaura coupling of this compound.
Problem 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh batch of palladium precatalyst and ligand. Ensure proper storage conditions (e.g., under inert atmosphere). Consider using a more active catalyst system, such as XPhos Pd G3. |
| Insufficient Base | Increase the equivalents of base (e.g., from 2 to 3 equivalents of K₃PO₄ or Cs₂CO₃) to ensure complete neutralization of the hydrochloride and activation of the boronic acid. |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Microwave irradiation can also be effective in promoting the reaction.[8] |
| Poor Solvent Choice | Switch to a different solvent system. A mixture of a polar aprotic solvent like 1,4-dioxane or THF with a small amount of water is often effective. |
| Catalyst Inhibition by Pyrazole N-H | If other troubleshooting steps fail, consider protecting the N-H group of the pyrazole with a suitable protecting group (e.g., Boc).[6] |
Problem 2: Significant Protodeboronation
| Possible Cause | Troubleshooting Step |
| High Reaction Temperature/Long Reaction Time | Lower the reaction temperature and monitor the reaction closely by TLC or LC-MS to determine the optimal reaction time. |
| Excess Water in the Reaction Mixture | Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Inappropriate Base | Switch to a milder base, such as KF, or a non-hydroxide base like K₃PO₄ or Cs₂CO₃. |
| Inherent Instability of the Boronic Acid | Convert the (1H-Pyrazol-3-yl)boronic acid to its pinacol ester derivative to improve stability. |
Problem 3: Formation of Homocoupling Products
| Possible Cause | Troubleshooting Step |
| Presence of Oxygen | Thoroughly degas the reaction mixture and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Decomposition of the Palladium Catalyst | Use a robust palladium precatalyst and ligand system. Ensure the reaction is not overheated. |
Data Presentation
Table 1: Recommended Reaction Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Recommended Condition | Notes |
| Palladium Precatalyst | XPhos Pd G2 or XPhos Pd G3 (1-5 mol%) | Buchwald precatalysts are generally effective.[3] |
| Ligand | XPhos or SPhos (1-5 mol%) | Bulky, electron-rich phosphine ligands are preferred.[1] |
| Base | K₃PO₄ or Cs₂CO₃ (2-3 equivalents) | Ensure enough base is used to neutralize the HCl salt.[4][6] |
| Solvent | 1,4-Dioxane/H₂O (10:1) or THF/H₂O (10:1) | A small amount of water is often beneficial. |
| Temperature | 80-110 °C | Optimize for the specific substrates. Microwave heating can be advantageous.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst decomposition and homocoupling. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Addition of Catalyst and Ligand: Under a positive pressure of the inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%) and the ligand (e.g., XPhos, 2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe. The typical concentration is 0.1-0.2 M with respect to the aryl bromide.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously. Alternatively, heat the reaction in a microwave reactor.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with Pyrazole Boronic Acids
Welcome to the technical support center for Suzuki coupling reactions involving pyrazole boronic acids. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments.
Troubleshooting Guide & FAQs
This section provides answers to common issues encountered during the Suzuki coupling of pyrazole boronic acids, focusing on the primary side reactions: protodeboronation and homocoupling.
Issue 1: Low or No Yield of the Desired Coupled Product
Q1: My Suzuki coupling reaction with a pyrazole boronic acid is resulting in a low yield or failing completely. What are the initial troubleshooting steps?
A1: When a Suzuki coupling reaction performs poorly, a systematic check of the reaction components and conditions is crucial. Here are the primary factors to investigate:
-
Catalyst Activity: The Palladium catalyst is the heart of the reaction. Ensure that your Pd(0) source is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ. Consider using a fresh batch of catalyst or an air-stable precatalyst.
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Inert Atmosphere: Oxygen can lead to the oxidative homocoupling of boronic acids and decomposition of the palladium catalyst. It is critical to properly degas your solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.
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Purity of Reagents: Verify the purity of your halopyrazole and pyrazole boronic acid. Pyrazole boronic acids can be susceptible to degradation over time.
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Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause degradation of your starting materials or products. Ensure your base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential.
Issue 2: Significant Protodeboronation Observed
Q2: I'm observing a significant amount of the protodeboronated pyrazole byproduct. How can I minimize this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich or heteroaryl boronic acids like those of pyrazoles.[1] Here are strategies to mitigate it:
-
Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider switching to milder bases such as K₃PO₄ or Cs₂CO₃.
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Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous solvents and reagents can significantly reduce protodeboronation.
-
Use a More Stable Boronic Acid Derivative: Convert your pyrazole boronic acid to a more stable form, such as a pinacol ester or a trifluoroborate salt.[1][2] These derivatives slowly release the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.
-
Optimize Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[3] Try running the reaction at a lower temperature. If the reaction is too slow, consider a more active catalyst/ligand system rather than increasing the temperature.
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Issue 3: Formation of Homocoupled Bipyrazole Product
Q3: My reaction is producing a significant amount of bipyrazole (homocoupling product of my pyrazole boronic acid). What causes this and how can I prevent it?
A3: The homocoupling of boronic acids is an oxidative process that competes with the desired cross-coupling reaction. It is often promoted by the presence of oxygen and Pd(II) species.[4]
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Ensure Rigorous Degassing: Oxygen in the reaction mixture can promote homocoupling.[4] Ensure your solvent is thoroughly degassed, and the reaction is maintained under a strict inert atmosphere.
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Use an Active Pd(0) Catalyst: If a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) species, the remaining Pd(II) can catalyze the homocoupling of the boronic acid.[4] Using a pre-formed Pd(0) catalyst or ensuring efficient in situ reduction can minimize this side reaction.
-
Addition of a Reducing Agent: In some cases, the addition of a mild reducing agent can help to suppress homocoupling by minimizing the concentration of Pd(II) species.
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data for the Suzuki coupling of pyrazoles under various conditions, providing a basis for selecting an appropriate starting point for your experiments.
Table 1: Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids [3]
| Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| P1 (XPhos-derived) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 61-86 |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 6 | - |
Table 2: Suzuki Coupling of Unprotected N-H Pyrazoles [3][5]
| Precatalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| P1 or P2 | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 70-95 |
Table 3: Influence of Ligands and Pd Sources on the Suzuki-Miyaura Cross-Coupling of 3-Chloroindazole [3]
| Pd Source | Ligand | Yield (%) |
| Pd₂(dba)₃ | XPhos | 56 |
| Pd₂(dba)₃ | SPhos | 52 |
| P1 | XPhos | 69 |
| P2 | SPhos | 80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 4-Bromopyrazoles using a Buchwald Precatalyst[6]
-
Materials:
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4-Bromopyrazole (1.0 mmol)
-
Arylboronic acid (2.0 mmol)
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XPhos Pd G2 (6-7 mol%)
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K₃PO₄ (2.0 mmol)
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Dioxane (4 mL)
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Water (1 mL)
-
-
Procedure:
-
To a Schlenk tube, add the 4-bromopyrazole, arylboronic acid, XPhos Pd G2 precatalyst, and K₃PO₄.
-
Evacuate and backfill the tube with argon (repeat this cycle three times).
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Add dioxane and water via syringe.
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Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 24 hours.
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After cooling to room temperature, dilute the mixture with ethyl acetate and wash with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
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Protocol 2: Preparation of a Pyrazole Boronic Acid Pinacol Ester[7]
This protocol describes the conversion of a halopyrazole to its more stable pinacol ester derivative, which can help mitigate side reactions like protodeboronation.
-
Materials:
-
1-Boc-4-iodopyrazole
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Pinacol diboron (B₂pin₂)
-
Palladium catalyst (e.g., PdCl₂(dppf))
-
Potassium acetate (KOAc)
-
Solvent (e.g., Dioxane)
-
-
Procedure:
-
In a reaction vessel, combine 1-Boc-4-iodopyrazole, pinacol diboron, palladium catalyst, and potassium acetate.
-
De-gas the vessel and place it under an inert atmosphere.
-
Add the anhydrous solvent and heat the mixture (e.g., to 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
After cooling, filter the reaction mixture and concentrate the filtrate.
-
The resulting 1-Boc-4-pyrazole pinacol borate can then be deprotected. For the Boc group, this can often be achieved by heating the intermediate until no further gas evolves.
-
The crude pyrazole-4-boronic acid pinacol ester can be purified by crystallization or chromatography.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yoneda Labs [yonedalabs.com]
- 5. benchchem.com [benchchem.com]
preventing protodeboronation of (1H-Pyrazol-3-yl)boronic acid hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the protodeboronation of (1H-Pyrazol-3-yl)boronic acid hydrochloride during their experiments, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant issue for this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product and complicating the purification process. Heteroaromatic boronic acids, including pyrazole derivatives, are particularly susceptible to this decomposition pathway. The hydrochloride salt of (1H-Pyrazol-3-yl)boronic acid introduces additional complexity due to its influence on the reaction's pH.
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several factors can significantly influence the rate of protodeboronation:
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pH of the reaction medium: The stability of heteroaromatic boronic acids is highly pH-dependent. For basic heteroaromatics like pyrazoles, zwitterionic species can form under neutral or near-neutral pH conditions, which can be highly reactive towards protodeboronation.[1][2] Both strongly acidic and strongly basic conditions can suppress this side reaction by shifting the equilibrium away from the reactive zwitterion.[1]
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Reaction Temperature: Higher temperatures generally accelerate the rate of protodeboronation.
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Choice of Base: The type and amount of base are critical. While a base is necessary to activate the boronic acid for the Suzuki-Miyaura catalytic cycle, an inappropriate choice or excess of base can promote protodeboronation.
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Catalyst System: An inefficient palladium catalyst or ligand system that leads to a slow cross-coupling reaction will prolong the exposure of the boronic acid to conditions that favor protodeboronation.
-
Presence of Water: Water can act as a proton source for the protodeboronation reaction.
Q3: How does the hydrochloride salt form of (1H-Pyrazol-3-yl)boronic acid affect its stability and reactivity?
A3: The hydrochloride salt means the pyrazole ring is protonated. This acidic nature requires careful consideration when choosing the base for a Suzuki-Miyaura reaction. A sufficient amount of base is needed to both neutralize the hydrochloride and activate the boronic acid for the catalytic cycle. The initial acidic condition of the salt in solution can be protective against protodeboronation before the addition of the base.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To ensure the longevity and reactivity of this compound, it should be stored in a cool, dry, and inert atmosphere. Storage at low temperatures (e.g., in a freezer) is often recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound in Suzuki-Miyaura cross-coupling reactions.
| Problem | Potential Cause | Troubleshooting Steps |
| Low to no yield of the desired product and significant formation of the protodeboronated pyrazole. | 1. Suboptimal pH: The reaction pH may be in a range that promotes rapid protodeboronation. | 1a. Adjust Base: Carefully select the base and its stoichiometry. Since the starting material is a hydrochloride salt, an additional equivalent of base is required for neutralization. Consider weaker bases like K₃PO₄ or Cs₂CO₃ over strong bases like NaOH. 1b. pH Control: If possible, monitor and adjust the pH of the reaction mixture to be either distinctly acidic or basic, avoiding the neutral range where the zwitterionic form may be prevalent. |
| 2. High Reaction Temperature: Elevated temperatures can favor the protodeboronation pathway. | 2a. Lower Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C). 2b. More Active Catalyst: If the reaction is sluggish at lower temperatures, consider using a more active palladium catalyst or ligand system rather than increasing the temperature. | |
| 3. Presence of Excess Water: Water can act as a proton source for protodeboronation. | 3a. Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried. Consider the use of molecular sieves. | |
| 4. Inefficient Catalytic System: A slow Suzuki coupling rate allows more time for protodeboronation to occur. | 4a. Optimize Catalyst/Ligand: Screen different palladium precatalysts and ligands to find a system that promotes rapid cross-coupling. Buchwald-type biarylphosphine ligands are often effective. 4b. Increase Catalyst Loading: A modest increase in the catalyst loading may improve the rate of the desired reaction. | |
| Inconsistent reaction outcomes. | 1. Variable Reagent Quality: The quality and purity of the boronic acid, aryl halide, catalyst, and base can vary between batches. | 1a. Use High-Purity Reagents: Ensure the use of fresh, high-purity reagents. 1b. Proper Storage: Store the boronic acid under recommended conditions to prevent degradation. |
| Formation of significant side products other than the protodeboronated pyrazole. | 1. Homocoupling of the Boronic Acid: This can occur in the presence of oxygen. | 1a. Ensure Inert Atmosphere: Thoroughly degas the solvent and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Reagents and Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a Buchwald precatalyst, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Cs₂CO₃, 3.0 - 4.0 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
-
Anhydrous co-solvent (e.g., water, if necessary for the chosen conditions, but use with caution)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware, dried in an oven.
Procedure:
-
To a dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq.), the base (e.g., K₃PO₄, 3.5 eq.), and the palladium catalyst (e.g., XPhos Pd G2, 2 mol%).
-
Add the anhydrous solvent (e.g., 1,4-dioxane) via syringe.
-
In a separate vial, dissolve the this compound (1.3 eq.) in a minimal amount of the anhydrous solvent.
-
Add the boronic acid solution to the reaction mixture.
-
Degas the reaction mixture by bubbling an inert gas through the solution for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol for the Preparation of (1H-Pyrazol-3-yl)boronic acid pinacol ester
To improve stability and minimize protodeboronation, converting the boronic acid to its pinacol ester is a highly effective strategy.
Reagents and Materials:
-
This compound (1.0 equivalent)
-
Pinacol (1.1 equivalents)
-
Anhydrous solvent (e.g., Toluene, THF)
-
A means of removing water (e.g., Dean-Stark apparatus or molecular sieves)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq.) and pinacol (1.1 eq.) in toluene.
-
Add a suitable base (e.g., triethylamine, 1.1 eq.) to neutralize the hydrochloride.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
The solvent can be removed under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction after filtration to remove any salts.
Visualizations
References
Technical Support Center: Optimizing Chan-Lam Coupling of Pyrazoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the Chan-Lam N-arylation of pyrazoles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Chan-Lam coupling of pyrazoles?
A1: The base in a Chan-Lam coupling reaction serves multiple crucial functions. Its primary role is to deprotonate the N-H bond of the pyrazole, making it a more potent nucleophile for coordination with the copper catalyst. The choice of base can significantly influence the reaction rate and overall yield. While some conditions have been developed to be base-free, particularly with highly nucleophilic substrates, a base is generally required for efficient coupling.[1][2]
Q2: Which solvents are most effective for the Chan-Lam coupling of pyrazoles?
A2: The choice of solvent is critical and highly substrate-dependent. Methanol is frequently reported as an effective solvent for the Chan-Lam coupling of azoles, including pyrazoles, often providing good to excellent yields.[2][3][4] Dichloromethane (DCM) is also commonly used.[5] In some cases, polar aprotic solvents like DMSO have been found to be critical, especially for challenging substrates like tetrazoles.[6] Water or aqueous mixtures can also be employed, aligning with green chemistry principles.[6][7] However, solvents like DMF, acetonitrile, and water have sometimes been shown to result in no product formation for specific systems.[4]
Q3: How do base and solvent selection impact the regioselectivity of N-arylation on unsymmetrical pyrazoles?
A3: For unsymmetrical pyrazoles, N-arylation can occur at two different nitrogen atoms. The regioselectivity is influenced by both steric and electronic factors. Generally, arylation occurs at the least sterically hindered nitrogen atom.[6][8] For instance, in the case of 3-trifluoromethyl-5-methylpyrazole, arylation favors the nitrogen adjacent to the smaller methyl group.[6] The solvent and base can modulate this selectivity by altering the coordination environment of the copper catalyst and the pyrazole's nucleophilicity.
Q4: Is an external oxidant always necessary for the catalytic cycle?
A4: Yes, an oxidant is required to regenerate the active Cu(II) or Cu(III) species from the Cu(I) formed after the reductive elimination step, thus enabling a catalytic cycle.[1] For many Chan-Lam couplings, molecular oxygen from the air is sufficient, allowing the reaction to be run in an "open-flask" setup.[3][6] In some cases, co-oxidants like pyridine N-oxide have been used to improve yields, though their effectiveness can be substrate-dependent.[6]
Troubleshooting Guide
Problem: Low or no yield of the desired N-arylated pyrazole.
Potential Causes & Solutions:
-
Q: Could the base be inappropriate or used in the wrong amount?
-
A: Yes, the base is critical. If the base is too weak, the pyrazole may not be sufficiently deprotonated. If it's too strong or used in large excess, it could lead to side reactions or catalyst deactivation. It is recommended to screen a variety of bases, both organic (e.g., triethylamine (TEA), pyridine) and inorganic (e.g., K₂CO₃, KOH, NaOH).[3][7] The stoichiometry of the base relative to the pyrazole is also important and should be optimized; a 1:1 ratio is a good starting point.[3]
-
-
Q: Is the solvent hindering the reaction?
-
A: The solvent plays a major role in solubility and catalysis. If reactants are not fully dissolved, the reaction will be slow. Furthermore, the solvent can coordinate to the copper catalyst, affecting its activity. A screening of different solvents is highly recommended. Start with commonly successful solvents like methanol or DCM.[4][5] If those fail, consider alternatives like DMSO or a water/methanol mixture.[6][7]
-
-
Q: Is the copper catalyst source or loading optimal?
-
A: Various copper salts can be used, with Cu(OAc)₂ being the most common.[5][9] However, Cu(OTf)₂, CuI, and other salts have also been used effectively.[3][4] The catalyst loading is typically between 10-20 mol%, but reducing it may be possible once conditions are optimized. Low catalyst loading can sometimes be a cause of poor performance.[5]
-
Problem: Significant formation of side products.
Potential Causes & Solutions:
-
Q: I am observing significant amounts of phenol byproduct. How can this be minimized?
-
A: Phenol formation arises from the oxidative coupling of the arylboronic acid with water.[1] This can be exacerbated by water present in the reaction solvent or generated from the condensation of boronic acids into boroxines.[1] Using anhydrous solvents and adding molecular sieves can help mitigate this issue.[6]
-
-
Q: My main byproduct is the homocoupling of the arylboronic acid (Ar-Ar). What causes this?
-
A: Homocoupling is a common side reaction in Chan-Lam couplings.[10] This can be influenced by the specific catalyst, ligands, and solvent used. Sometimes, adjusting the stoichiometry of the reagents, particularly avoiding a large excess of the boronic acid, can reduce this side reaction.
-
Data & Protocols
Table 1: Effect of Different Bases on Chan-Lam Coupling Yield
The following data illustrates the impact of various bases on the N-arylation of aniline with phenylboronic acid, a model reaction that provides insights applicable to pyrazole coupling.
| Entry | Base | Solvent | Yield (%) |
| 1 | KOH | Water:Methanol (1:1) | 88 |
| 2 | K₂CO₃ | Water:Methanol (1:1) | 80 |
| 3 | NaOH | Water:Methanol (1:1) | 84 |
| 4 | TEA | Water:Methanol (1:1) | 75 |
| 5 | Cs₂CO₃ | Water:Methanol (1:1) | 72 |
| (Data adapted from a study on a model Chan-Lam N-arylation system.)[7] |
Table 2: Influence of Solvent/Base System on N-arylation of 3-Nitro-1H-pyrazole
| Entry | Solvent | Base | Yield (%) |
| 1 | Methanol | NaOH | 71 |
| 2 | Methanol | K₂CO₃ | 55 |
| 3 | Methanol | DBU | 48 |
| (Data adapted from a study on the N-arylation of 3-nitro-1H-pyrazole with phenylboronic acid.)[3] |
General Experimental Protocol for Optimization
This protocol provides a starting point for the Chan-Lam coupling of a pyrazole with an arylboronic acid.
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the pyrazole (1.0 mmol), arylboronic acid (1.2 to 2.0 mmol), copper catalyst (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%), and the chosen base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the selected anhydrous solvent (e.g., Methanol, 5 mL).
-
Reaction Conditions: Leave the vial open to the air (or bubble air/oxygen through the mixture) and stir vigorously at room temperature.[3][9] The reaction can be gently heated (e.g., to 50 °C) to increase the rate if necessary.[6]
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting pyrazole is consumed.
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Work-up: Upon completion, dilute the reaction mixture with a solvent like ethyl acetate and water. Filter through a pad of celite to remove the copper catalyst. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel to obtain the desired N-aryl pyrazole.
Visual Guides
Caption: A diagram of the Chan-Lam coupling catalytic cycle.
Caption: A workflow for optimizing Chan-Lam reaction conditions.
Caption: A decision tree for troubleshooting poor reaction outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. Coupling of C-nitro-NH-azoles with arylboronic acids. A route to N-aryl-C-nitroazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming limitations in Chan-Lam amination with alkylboronic esters via aminyl radical substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Technical Support Center: Troubleshooting Homocoupling in Pyrazole Boronic Acid Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for the common side reaction of homocoupling in Suzuki-Miyaura cross-coupling reactions involving pyrazole boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of pyrazole boronic acid Suzuki reactions, and why is it a problem?
A1: Homocoupling is an undesired side reaction where two molecules of the pyrazole boronic acid (or its ester) react with each other to form a symmetrical bipyrazole. This byproduct consumes the starting material, reducing the yield of the desired cross-coupled product, and complicates the purification process due to similarities in polarity with the target compound.
Q2: What are the primary causes of pyrazole boronic acid homocoupling?
A2: The main culprits for homocoupling are:
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Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II).[1] This Pd(II) species can then promote the homocoupling of the boronic acid.
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Use of Pd(II) Precatalysts: Starting with a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) can lead to an initial homocoupling event as the Pd(II) is reduced to the catalytically active Pd(0).[2]
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High Temperatures: Elevated reaction temperatures can sometimes accelerate the rate of homocoupling relative to the desired cross-coupling.[1]
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Inefficient Transmetalation: If the transmetalation step of the desired cross-coupling is slow, the palladium catalyst may participate in side reactions like homocoupling.
Q3: How can I minimize homocoupling in my pyrazole boronic acid Suzuki reaction?
A3: To suppress homocoupling, consider the following strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen. Common methods include sparging with an inert gas (Argon or Nitrogen) or performing several freeze-pump-thaw cycles.
-
Use of Pd(0) Catalysts: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄, can circumvent the initial reduction step that often leads to homocoupling.
-
Optimize Reaction Temperature: Lowering the reaction temperature may decrease the rate of homocoupling. It is crucial to find a balance where the desired reaction proceeds at a reasonable rate while minimizing byproduct formation.
-
Choice of Ligand and Base: Employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination over pathways leading to homocoupling. Weaker bases like K₃PO₄ or Cs₂CO₃ are often preferred over strong bases.
-
Slow Addition of Boronic Acid: In some cases, adding the pyrazole boronic acid solution slowly to the reaction mixture can keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.
Q4: Can the N-H group of an unprotected pyrazole boronic acid interfere with the reaction?
A4: Yes, the acidic N-H proton of unprotected pyrazoles can potentially interfere. The deprotonated pyrazole can coordinate to the palladium center, which may inhibit the catalytic cycle.[3] While N-protection can circumvent this, successful couplings with unprotected pyrazoles are often achievable with careful optimization of the reaction conditions, particularly the choice of base and ligand.[3]
Q5: How can I monitor the formation of the homocoupling byproduct during my reaction?
A5: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are excellent techniques for monitoring the progress of your reaction.[4] You can track the consumption of your starting materials and the formation of both the desired product and the homocoupling byproduct. It is important to develop a method that provides good separation of all components. Note that pyrazole boronic pinacol esters can be susceptible to hydrolysis on the HPLC column, so method development should aim to minimize this.[5][6]
Troubleshooting Guide
If you are observing significant homocoupling of your pyrazole boronic acid, follow this troubleshooting workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from (1H-Pyrazol-3-yl)boronic acid hydrochloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving (1H-Pyrazol-3-yl)boronic acid hydrochloride, with a focus on the purification of the resulting products.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during the purification of products from reactions utilizing this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
Q1: My final product is contaminated with unreacted (1H-Pyrazol-3-yl)boronic acid. How can I remove it?
A1: Unreacted boronic acids are a common impurity. Several methods can be employed for their removal:
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Acid-Base Extraction: Boronic acids are weakly acidic and can be converted to their corresponding boronate salts, which are highly soluble in water. An aqueous basic wash of the crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) can effectively extract the boronic acid into the aqueous phase.[1][2] A 1-2 M aqueous sodium hydroxide (NaOH) solution is typically effective.[1][2]
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Scavenger Resins: Resins functionalized with diol or diethanolamine (DEAM) can selectively bind to and remove boronic acids from the reaction mixture.[1] The crude product is dissolved in a suitable solvent, the resin is added, and the mixture is stirred. The resin is then filtered off, leaving the purified product in the solution.[1]
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Recrystallization: If the desired product has significantly different solubility properties from the boronic acid, recrystallization can be an effective purification method.
Q2: I am observing a significant amount of a byproduct that I suspect is from the homocoupling of the boronic acid. How can I minimize its formation and remove it?
A2: Homocoupling of boronic acids is a known side reaction in Suzuki couplings, often promoted by the presence of oxygen.[3]
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Minimizing Formation: To reduce homocoupling, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that all solvents are properly degassed.[3]
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Removal: Homocoupling products can often be separated from the desired product by flash column chromatography, as their polarity and molecular weight will be different from the desired cross-coupled product. Careful selection of the eluent system is crucial for achieving good separation.
Q3: My purified product still contains residual palladium catalyst. What is the best way to remove it?
A3: Residual palladium can often be removed by treating the crude mixture with a scavenger. For instance, after the reaction, treating the crude mixture with a solution of 1-2 M aqueous NaOH can help in removing the palladium complex along with other acidic impurities.[2] Alternatively, specialized palladium scavengers can be employed. Filtration through a pad of Celite can also help in removing some of the precipitated palladium black.
Q4: My pyrazole-containing product is "oiling out" instead of crystallizing during recrystallization. What should I do?
A4: "Oiling out" occurs when a compound precipitates from the solution at a temperature above its melting point. Here are some strategies to address this:
-
Increase the Solvent Volume: Add more of the "good" solvent to the hot solution to lower the saturation temperature.
-
Lower the Crystallization Temperature Slowly: Ensure the solution cools down gradually to allow for the formation of an ordered crystal lattice.
-
Scratch the Inner Surface of the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.
-
Add a Seed Crystal: If available, add a small crystal of the pure product to the cooled solution to induce crystallization.
Q5: I am having difficulty separating my desired product from the starting aryl halide by column chromatography because they have very similar Rf values. What can I do?
A5: When co-elution is an issue, several strategies can be employed:
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Optimize the Eluent System: Experiment with different solvent systems. Sometimes, switching from a hexane/ethyl acetate system to a dichloromethane/methanol or a toluene/acetone system can improve separation.[4]
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Modify the Stationary Phase: If your compound has a basic nitrogen (like in the pyrazole ring), adding a small amount of a base like triethylamine to the eluent can reduce tailing and improve separation on silica gel. Conversely, for acidic compounds, a small amount of acetic acid can be added.[4]
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Drive the Reaction to Completion: To avoid the issue of separating the starting material from the product, try to drive the reaction to completion by using a slight excess of the boronic acid.[2]
Data Presentation: Comparison of Purification Techniques
The following table summarizes common purification techniques for products derived from this compound reactions.
| Purification Technique | Principle | Advantages | Disadvantages | Best Suited For |
| Recrystallization | Differential solubility of the product and impurities in a solvent at different temperatures. | Can provide very pure crystalline material. Cost-effective for large-scale purification. | Product must be a solid. Can have lower recovery. Finding a suitable solvent can be time-consuming. | Purifying solid products with good thermal stability. |
| Flash Column Chromatography | Separation based on differential partitioning of components between a stationary phase and a mobile phase. | Applicable to a wide range of compounds (solids and oils). Can separate complex mixtures. | Can be time-consuming and requires larger volumes of solvent. Some compounds may decompose on silica gel. | Separating mixtures of compounds with different polarities. |
| Acid-Base Extraction | Exploits the acidic or basic nature of impurities to move them into an aqueous phase. | Effective for removing acidic (e.g., boronic acids) or basic impurities. Simple and scalable. | Product must be stable to acidic or basic conditions. Not effective for neutral impurities. | Removing unreacted (1H-Pyrazol-3-yl)boronic acid and other acidic or basic byproducts.[1][2] |
| Boronic Acid Scavenger Resins | Selective binding of boronic acids to a solid support functionalized with diol or diethanolamine groups.[1] | High selectivity for boronic acids. Simple filtration-based workup. | Cost of the resin. May require optimization of solvent and stirring time. | Specifically targeting and removing unreacted boronic acid.[1] |
Experimental Protocols
Protocol 1: General Post-Suzuki Coupling Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (or 1M NaOH to remove boronic acid), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization (Mixed-Solvent System)
-
Dissolve the crude product in a minimum amount of a hot "good" solvent (a solvent in which the product is highly soluble).
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While the solution is still hot, add a "poor" solvent (a solvent in which the product is sparingly soluble) dropwise until the solution becomes slightly turbid.
-
Add a few drops of the "good" solvent until the turbidity just disappears.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of the cold "poor" solvent, and dry them under vacuum.
Protocol 3: Purification by Flash Column Chromatography
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pack a glass column with the slurry.
-
Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, product-adsorbed silica onto the top of the packed column.
-
Elute the column with a solvent system of increasing polarity, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 4: Acid-Base Extraction for Boronic Acid Removal
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add a 1-2 M aqueous solution of sodium hydroxide (NaOH) and shake vigorously. Allow the layers to separate.
-
Drain the aqueous layer. Repeat the extraction with fresh NaOH solution two more times.
-
Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product, now free of boronic acid.[1][2]
Mandatory Visualization
Caption: A decision workflow for the purification of products from this compound reactions.
References
Technical Support Center: Stability of Pyrazole Boronic Acids in Reaction Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the stability challenges of pyrazole boronic acids encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main stability issues associated with pyrazole boronic acids?
A1: Pyrazole boronic acids are susceptible to several degradation pathways that can impact their storage and reactivity. The primary stability concerns include:
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Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common side reaction in metal-catalyzed coupling reactions like the Suzuki-Miyaura coupling.[1]
-
Hydrolysis: Reaction with water to form the corresponding pyrazole and boric acid. Pinacol esters of pyrazole boronic acids are also prone to hydrolysis, which can be influenced by the analytical conditions (e.g., during RP-HPLC analysis).
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Oxidation: Degradation in the presence of oxygen or other oxidizing agents, which can lead to the formation of various byproducts. The major initial degradation pathway can be oxidative in nature.[2]
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Homocoupling: A side reaction where two molecules of the pyrazole boronic acid couple to form a bipyrazole species, particularly under Suzuki-Miyaura coupling conditions.[3]
Q2: How should I store my pyrazole boronic acids to ensure their stability?
A2: Proper storage is crucial for maintaining the integrity of pyrazole boronic acids. General recommendations include:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4]
-
Protect from moisture, as they can be moisture-sensitive.[5]
-
For long-term storage, refrigeration (2-8°C) is often recommended.
-
Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[5]
-
Avoid contact with strong oxidizing agents, strong acids, and strong bases during storage.[5]
Q3: Can I use pyrazole boronic acids directly in Suzuki-Miyaura coupling reactions?
A3: Yes, pyrazole boronic acids are widely used in Suzuki-Miyaura coupling. However, their instability under basic aqueous conditions can lead to low yields due to side reactions like protodeboronation.[1] To mitigate these issues, it is often advantageous to use more stable derivatives like pinacol esters or to carefully optimize the reaction conditions.
Q4: What are the advantages of using pyrazole boronic acid pinacol esters?
A4: Pyrazole boronic acid pinacol esters offer enhanced stability compared to the free boronic acids. They are less susceptible to premature degradation, such as protodeboronation and hydrolysis, under reaction and purification conditions. While they are more stable, they can still undergo hydrolysis, especially during analytical procedures like RP-HPLC.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Symptoms:
-
Consistently low yield of the desired coupled product.
-
Presence of significant amounts of starting materials in the final reaction mixture.
-
Formation of multiple, difficult-to-separate byproducts.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution | Rationale |
| Protodeboronation of Pyrazole Boronic Acid | Use a milder base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) instead of strong bases like NaOH or KOH.[6] | Strong bases can accelerate the rate of protodeboronation.[7] |
| Run the reaction under anhydrous or low-water conditions if the chosen base is effective without water. | Water is a proton source for protodeboronation. | |
| Use a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[1][6] | These derivatives are less prone to premature degradation. | |
| Catalyst Inhibition/Deactivation | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[6] | These ligands can stabilize the palladium catalyst and promote the desired cross-coupling over side reactions.[8] |
| The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, inhibiting its activity.[8] | ||
| Inefficient Transmetalation | Ensure the appropriate base is used to form the more nucleophilic boronate species. | The choice of base is critical for activating the boronic acid. |
| Consider adding a small amount of water if using a base that requires it for solubility and activity.[9] | ||
| Low Reactivity of Coupling Partner | For less reactive aryl chlorides, a more active catalyst system with specialized ligands is often necessary.[6] | Aryl chlorides have a stronger C-Cl bond, making oxidative addition more difficult. |
| Increase the reaction temperature, but monitor for increased side reactions.[6] | Higher temperatures can overcome the activation energy barrier. |
Issue 2: Significant Formation of Byproducts
Symptoms:
-
Isolation of a significant amount of a byproduct corresponding to the protodeboronated pyrazole.
-
Detection of a homocoupled bipyrazole byproduct.
Troubleshooting Protodeboronation:
Troubleshooting Homocoupling:
| Possible Cause | Recommended Solution | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) before adding the catalyst.[3][10] | Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[3] |
| Use of a Pd(II) Precatalyst | Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) directly. | Pd(II) precursors can react with the boronic acid to form the homocoupled product during their reduction to Pd(0).[3] |
| If a Pd(II) source is used, consider adding a mild reducing agent. | This can facilitate the reduction to the active Pd(0) species. | |
| High Concentration of Boronic Acid | Use a slow addition of the pyrazole boronic acid to the reaction mixture using a syringe pump.[10] | This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction. |
Data on Pyrazole Boronic Acid Stability
The stability of pyrazole boronic acids is highly dependent on the reaction conditions, particularly pH. The rate of protodeboronation, a key degradation pathway, varies significantly with pH.
Table 1: pH-Rate Profile for Protodeboronation of Heteroaromatic Boronic Acids
| Boronic Acid | Half-life (t₀.₅) at 70 °C | pH |
| 3-Pyridylboronic acid | > 1 week | 12 |
| 4-Pyridylboronic acid | > 1 week | 12 |
| 5-Pyrazolylboronic acid | Accelerated by Lewis acids (e.g., Cu, Zn) | 7 |
| 2-Pyridylboronic acid | ≈ 25-50 s | 7 |
| 5-Thiazolylboronic acid | ≈ 25-50 s | 7 |
| Data from a study on various heteroaromatic boronic acids, illustrating the significant impact of the heteroatom's position and the pH on stability.[11][12] |
Table 2: Factors Influencing the Rate of Hydrolysis of Boronate Esters
| Factor | Observation | Rationale |
| Electronic Effects | Electron-donating groups on the aromatic ring slow down hydrolysis. | They decrease the Lewis acidity of the boron atom, making it less susceptible to nucleophilic attack by water. |
| Steric Hindrance | Greater steric hindrance around the boron atom increases resistance to hydrolysis. | Bulky groups physically block the approach of water molecules. |
| pH | The rate of hydrolysis is strongly influenced by pH. | The reaction is considerably accelerated at physiological pH. |
| General trends observed for aryl boronic esters. |
Experimental Protocols
Protocol 1: Monitoring Pyrazole Boronic Acid Stability by RP-HPLC
This protocol allows for the quantitative analysis of the degradation of a pyrazole boronic acid or its pinacol ester under specific conditions.
Materials:
-
Pyrazole boronic acid or pinacol ester sample
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Buffer (e.g., ammonium acetate)
-
HPLC system with a UV detector
-
C18 reversed-phase column (a column with low silanol activity, such as Waters XTerra MS C18, is recommended to minimize on-column hydrolysis)[13][14]
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the pyrazole boronic acid or ester in an appropriate aprotic solvent (e.g., acetonitrile) to minimize hydrolysis prior to analysis.
-
Prepare samples at the desired concentration by diluting the stock solution with the mobile phase or a solvent mixture that mimics the reaction conditions you wish to study.
-
-
HPLC Method:
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). The gradient will depend on the specific analyte.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the pyrazole-containing compounds have strong absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject a sample of the freshly prepared solution to obtain a baseline chromatogram (t=0).
-
Incubate the sample solution under the desired stress conditions (e.g., specific pH, temperature, presence of an oxidizing agent).
-
At various time points, inject aliquots of the stressed sample onto the HPLC.
-
Monitor the decrease in the peak area of the parent pyrazole boronic acid/ester and the appearance of any degradation products.
-
Quantify the degradation by calculating the percentage of the remaining parent compound relative to the initial amount.
-
Protocol 2: General Procedure for Suzuki-Miyaura Coupling with a Pyrazole Boronic Acid with Minimized Side Reactions
This protocol provides a starting point for performing a Suzuki-Miyaura coupling reaction while taking precautions to minimize common stability-related side reactions.
Materials:
-
Pyrazole boronic acid or pinacol ester (1.0 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a precatalyst like XPhos Pd G3) (1-5 mol%)
-
Ligand (if not using a pre-formed catalyst complex, e.g., XPhos, SPhos)
-
Base (e.g., K₃PO₄, K₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, THF)
-
Inert gas (argon or nitrogen)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or reaction vial, add the aryl halide, pyrazole boronic acid (or ester), base, and catalyst/ligand under an inert atmosphere.
-
Evacuate and backfill the flask with an inert gas three times to ensure the exclusion of oxygen.
-
-
Solvent Addition:
-
Add the anhydrous, degassed solvent via syringe.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Managing Steric Hindrance in Couplings with Substituted Pyrazole Boronic Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during Suzuki-Miyaura coupling reactions involving sterically hindered substituted pyrazole boronic acids.
Troubleshooting Guides
Low yields and the presence of side products are common issues when dealing with sterically hindered substrates. The following table summarizes potential problems, their probable causes, and recommended solutions to optimize your coupling reactions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Inefficient Catalytic System: The catalyst and/or ligand are not suitable for the sterically demanding substrates. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[1] | Catalyst/Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][2] These promote the crucial oxidative addition and reductive elimination steps. For particularly challenging couplings, consider specialized ligands like BI-DIME or AntPhos.[1][3] |
| Inappropriate Base: The base may not be strong enough to activate the boronic acid for efficient transmetalation, or it may be too strong, leading to side reactions. | Base Optimization: Screen moderately strong bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[1][4] For very hindered systems, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary. The presence of a small amount of water can sometimes be beneficial with phosphate or carbonate bases.[1] | |
| Suboptimal Solvent: The solvent can affect catalyst solubility, reactivity, and the rate of side reactions. | Solvent Screening: Aprotic polar solvents like DMF, NMP, or dioxane are often effective.[4] Toluene can also be a good choice, especially at higher temperatures. A common solvent system for these couplings is a mixture of dioxane and water.[5] | |
| Low Reaction Temperature: Insufficient thermal energy to overcome the activation barrier imposed by steric hindrance. | Increase Temperature: Gradually increase the reaction temperature. Sonication can also be used to enhance reaction rates by creating localized high temperatures and pressures.[6] | |
| Significant Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid. | Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[2] |
| Inefficient Catalyst Turnover: If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be slow or incomplete. | Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to minimize side reactions.[2] | |
| Protodeboronation (Loss of Boronic Acid Group) | Unstable Boronic Acid: Substituted pyrazole boronic acids can be prone to decomposition, especially at elevated temperatures or in the presence of water and base. | Use More Stable Boron Reagents: Consider using boronate esters (e.g., pinacol esters), potassium trifluoroborate salts (BF₃K), or MIDA boronates.[2][7] These are generally more stable and release the boronic acid slowly under reaction conditions.[2] |
| Excess Water or Protic Solvents: Can facilitate the cleavage of the C-B bond. | Use Anhydrous Conditions: If protodeboronation is a major issue, try running the reaction under strictly anhydrous conditions. | |
| Catalyst Deactivation | Coordination of Pyrazole Nitrogen: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, inhibiting its catalytic activity. This is especially true for unprotected N-H pyrazoles.[8] | Protecting Groups: If you are using an N-H pyrazole, consider protecting the nitrogen atom. |
| Presence of Impurities: Oxygen, moisture, or other impurities in the reagents or solvents can deactivate the catalyst. | Ensure High Purity of Reagents: Use high-purity, degassed solvents and reagents. Ensure all glassware is oven-dried.[4] |
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki-Miyaura couplings with substituted pyrazole boronic acids so challenging?
A1: The primary challenge arises from steric hindrance. Bulky substituents on the pyrazole ring or the coupling partner can significantly slow down the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1] Additionally, the pyrazole moiety itself can act as a ligand for the palladium catalyst, potentially leading to catalyst inhibition, especially with unprotected N-H pyrazoles.[8]
Q2: Which palladium catalysts and ligands are most effective for sterically hindered pyrazole couplings?
A2: For sterically demanding substrates, standard catalysts are often insufficient. The use of bulky and electron-rich ligands is crucial.[1][9] Highly effective systems include:
-
Buchwald Ligands: Biarylphosphine ligands like SPhos, XPhos, and RuPhos are excellent choices as they promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species and accelerate reductive elimination.[1][10]
-
N-Heterocyclic Carbene (NHC) Ligands: These have demonstrated high efficacy in coupling even tetra-ortho-substituted biaryls.[1]
-
Precatalysts: Using well-defined precatalysts, such as XPhos Pd G2 or G3, can improve reproducibility and are often effective for difficult substrates.[2][11]
Q3: How do I choose the right base and solvent for my reaction?
A3: The choice of base and solvent is critical and often requires empirical screening.
-
Bases: Moderately strong inorganic bases are generally a good starting point. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective.[1] The choice of base can influence the rate of transmetalation.
-
Solvents: Aprotic polar solvents or aromatic hydrocarbons are commonly used. A mixture of 1,4-dioxane and water is a widely used solvent system that often provides good results.[5] Other options include toluene, DMF, or THF.[6][9]
Q4: My main side product is the homocoupling of the pyrazole boronic acid. How can I prevent this?
A4: Homocoupling is often caused by the presence of oxygen or an excess of Pd(II) species in the reaction mixture.[2] To minimize this:
-
Ensure an Inert Atmosphere: Rigorously degas your solvents and reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen.[2]
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source, such as Pd₂(dba)₃, can be beneficial.[2]
-
Optimize Ligand Choice: Bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[2]
Q5: I am observing significant protodeboronation of my pyrazole boronic acid. What can I do?
A5: Protodeboronation is a common side reaction, especially with electron-rich or unstable boronic acids. To mitigate this:
-
Use Stable Boron Derivatives: Convert your pyrazole boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt.[2][7] These are more resistant to protodeboronation and can slowly release the boronic acid under the reaction conditions.
-
Control Water Content: While a small amount of water can be beneficial for some base systems, excess water can promote protodeboronation. You may need to optimize the water content or switch to anhydrous conditions.
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a general starting point and may require optimization for specific substrates.
Reagents & Equipment:
-
Substituted Pyrazole Boronic Acid (or ester) (1.2 - 1.5 equivalents)
-
Aryl/Heteroaryl Halide (1.0 equivalent)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.5–2 mol%)[2]
-
Base (e.g., K₃PO₄, 2.0–3.0 equivalents), finely powdered[2]
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1)[2]
-
Oven-dried reaction vial with a magnetic stir bar and a septum cap
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: To the oven-dried reaction vial, add the aryl halide, the pyrazole boronic acid (or ester), and the finely powdered base.
-
Inert Atmosphere: Seal the vial with the septum cap and purge with argon or nitrogen for 5-10 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is between 0.1 M and 0.5 M with respect to the limiting reagent.[2]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for optimizing sterically hindered couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of Pyrazole Boronic Acid Isomers in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds. For medicinal chemists and materials scientists, pyrazole-containing biaryls are of immense interest due to their prevalence in pharmacologically active compounds and functional materials. The selection of the appropriate pyrazole boronic acid isomer is a critical parameter that can significantly influence reaction efficiency, yield, and overall synthetic strategy. This guide provides a comparative overview of the reactivity of pyrazole-3-boronic acid, pyrazole-4-boronic acid, and pyrazole-5-boronic acid in Suzuki-Miyaura coupling reactions, supported by established mechanistic principles and experimental observations from the literature.
Factors Influencing the Reactivity of Pyrazole Boronic Acid Isomers
The reactivity of pyrazole boronic acid isomers in Suzuki-Miyaura coupling is primarily dictated by a combination of electronic and steric factors, as well as the stability of the boronic acid itself. The position of the boronic acid group on the pyrazole ring alters the electronic environment of the carbon-boron bond, which is crucial for the rate-determining transmetalation step of the catalytic cycle.
A key challenge in the Suzuki coupling of N-unprotected pyrazoles is the potential for the pyrazole nitrogen to coordinate with the palladium catalyst, which can lead to catalyst inhibition or deactivation.[1] Therefore, N-protection is a common strategy to mitigate this issue and enhance reactivity.
Relative Reactivity of Isomers: A Comparative Overview
While a direct head-to-head experimental comparison of all three isomers under identical conditions is not extensively documented in a single study, a relative reactivity trend can be inferred from established principles of Suzuki-Miyaura coupling and data from related heterocyclic systems.
Pyrazole-4-boronic acid is generally considered the most reactive among the isomers. The boronic acid group at the 4-position is electronically and sterically accessible, facilitating a smoother transmetalation step. The electronic influence of the two nitrogen atoms is more symmetrically distributed compared to the other isomers, leading to a more favorable electronic environment for the coupling reaction.
Pyrazole-5-boronic acid (and by extension, pyrazole-3-boronic acid, which can be equivalent depending on the tautomeric form and N-substitution) often exhibits lower reactivity compared to the 4-isomer. The proximity of the boronic acid group to the nitrogen atom at the 1-position can lead to catalyst inhibition through coordination. This is analogous to the "2-pyridyl problem" observed in other heterocyclic Suzuki couplings.
N-Protected pyrazole boronic acids generally show enhanced reactivity across all isomers. The protecting group prevents the lone pair of the pyrazole nitrogen from interfering with the palladium catalyst, thereby promoting higher yields and faster reaction rates.
Experimental Data Summary
The following table summarizes representative experimental data for Suzuki-Miyaura coupling reactions involving different pyrazole boronic acid isomers or their corresponding halides, which can provide insights into their relative reactivity. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.
| Pyrazole Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromopyrazole | Phenylboronic acid | P1 (XPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 | [1] |
| 3-Bromopyrazole | Phenylboronic acid | P1 (XPhos precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 82 | [1] |
| 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester | Aryl halide | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Various boronic acids | XPhos Pd G2 | Not specified | Not specified | Not specified | Not specified | Not specified | [3] |
Note: The table includes data for bromopyrazoles, which provides an indication of the reactivity of the corresponding positions on the pyrazole ring in the context of Suzuki coupling.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving pyrazole derivatives.
General Procedure for Suzuki-Miyaura Coupling of Bromopyrazoles[1]
A mixture of the bromopyrazole (1.00 mmol), arylboronic acid (2.00 mmol), P1 (XPhos precatalyst, 6-7 mol%), and K₃PO₄ (2.00 mmol) in dioxane (4 mL) and H₂O (1 mL) is placed in a sealed tube. The reaction mixture is heated at 100 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired product.
Logical Relationships in Reactivity
The following diagram illustrates the key factors influencing the reactivity of pyrazole boronic acid isomers in Suzuki-Miyaura coupling.
Caption: Factors influencing the reactivity of pyrazole boronic acid isomers.
Conclusion
The choice of pyrazole boronic acid isomer is a critical consideration in the design of synthetic routes utilizing Suzuki-Miyaura cross-coupling. While pyrazole-4-boronic acid is generally the most reactive isomer due to favorable electronic and steric properties, successful couplings can be achieved with the 3- and 5-isomers, particularly when employing N-protected substrates and optimized catalytic systems. Researchers should carefully consider the electronic nature of their coupling partners and the potential for catalyst inhibition when selecting a pyrazole boronic acid isomer for their synthetic endeavors.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Methods for Pyrazole Synthesis Beyond Suzuki Coupling
For researchers, scientists, and professionals in drug development, the synthesis of functionalized pyrazoles is a cornerstone of medicinal chemistry. While the Suzuki-Miyaura coupling has long been a dominant strategy for forming C-C bonds, a range of powerful alternative methods have emerged, offering distinct advantages in forming both C-N and C-C bonds. These alternatives can provide milder reaction conditions, improved functional group tolerance, and more atom-economical pathways by avoiding the pre-functionalization required for traditional cross-coupling.
This guide provides an objective comparison of key alternatives to Suzuki coupling for pyrazole functionalization, including the Ullmann Condensation, Buchwald-Hartwig Amination, and Direct C-H Arylation. The performance of these methods is supported by experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic strategy.
High-Level Comparison of Synthetic Methodologies
The choice of synthetic route depends on the desired bond (C-N vs. C-C), available starting materials, and required functional group tolerance. The following table provides a general overview of the key characteristics of each method.
| Feature | Suzuki Coupling | Ullmann Condensation | Buchwald-Hartwig Amination | Direct C-H Arylation |
| Bond Formed | C-C | C-N | C-N | C-C, C-N, etc. |
| Catalyst | Palladium | Copper | Palladium | Palladium, Rhodium, Copper |
| Pyridine Substrate | Pre-functionalized (e.g., Halide, Triflate) | Unfunctionalized N-H | Unfunctionalized N-H | Unfunctionalized C-H |
| Coupling Partner | Organoboron compound | Aryl Halide | Aryl Halide/Triflate | Aryl Halide or other electrophiles |
| Key Advantage | Well-established, broad scope for C-C bonds | Cost-effective copper catalyst for N-arylation | High efficiency, broad scope for N-arylation[1] | High atom economy, avoids pre-functionalization[2] |
| Common Limitation | Requires synthesis of organoboron reagents | Often requires higher temperatures, ligand development is key[3] | Palladium catalyst cost, ligand sensitivity | Regioselectivity can be a challenge[4] |
Ullmann Condensation: A Copper-Catalyzed Approach to N-Arylation
The Ullmann condensation is a classical copper-catalyzed reaction for forming C-N bonds, enabling the N-arylation of pyrazoles.[5] While early iterations required harsh conditions, modern protocols using ligands like L-proline or 1,10-phenanthroline have made it a milder and more versatile method.[3] It stands as a cost-effective alternative to palladium-catalyzed reactions.
Performance Data for Ullmann N-Arylation
The following table summarizes experimental data for the N-arylation of various pyrazole and azole substrates using Ullmann-type conditions.
| Pyrazole Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pyrazole | Iodobenzene | CuI / L-Proline | K₂CO₃ | DMSO | 90 | 24 | 92 | [3] |
| Pyrazole | 1-Iodo-4-nitrobenzene | CuI / L-Proline | K₂CO₃ | DMSO | 90 | 24 | 95 | [3] |
| Indazole | Iodobenzene | CuI / L-Proline | K₂CO₃ | DMSO | 90 | 24 | 85 | [6] |
| 1,2,4-Triazole | Iodobenzene | Cu⁰-EP/SiO₂/Fe₃O₄ | K₂CO₃ | DMF | 110 | 12 | 93 | [7] |
| Pyrazole | Bromobenzene | CuCl-PVA/Fe₃O₄ | K₂CO₃ | DMF | 110 | 12 | 90 | [7] |
Experimental Protocol: Ullmann Synthesis of Ethyl 4-(1H-pyrazol-1-yl)benzoate
This protocol is adapted from the procedure for copper-catalyzed N-arylation of pyrazole.[5]
Materials:
-
1H-Pyrazole (1.0 mmol)
-
Ethyl 4-iodobenzoate (1.1 mmol)
-
Copper(I) Iodide (CuI) (0.1 mmol, 10 mol%)
-
L-Proline (0.2 mmol, 20 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol)
-
Dimethyl Sulfoxide (DMSO) (3 mL)
Procedure:
-
To a dry reaction tube, add 1H-pyrazole, ethyl 4-iodobenzoate, CuI, L-proline, and K₂CO₃.
-
Evacuate the tube and backfill with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add DMSO via syringe.
-
Seal the tube and place it in a preheated oil bath at 90 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-arylpyrazole.
Workflow for C-N and C-C Bond Formation
The following diagram illustrates the generalized workflows for forming pyrazole derivatives via traditional cross-coupling versus direct functionalization pathways.
Caption: Comparison of cross-coupling and C-H functionalization workflows.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Route to N-Arylation
The Buchwald-Hartwig amination is a highly efficient palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds.[1] Its development has been transformative, allowing for the N-arylation of pyrazoles and other heterocycles under relatively mild conditions with excellent functional group tolerance and high yields.[8][9] The reaction typically employs a palladium precursor and a sterically demanding phosphine ligand.[10]
Performance Data for Buchwald-Hartwig N-Arylation
This table presents data for the palladium-catalyzed N-arylation of pyrazoles and related heterocycles.
| Heterocycle | Aryl Halide/Triflate | Pd Source / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pyrazole | 4-Bromotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 95 | [8] |
| Imidazole | 1-Bromo-4-tert-butylbenzene | Pd(OAc)₂ / AdBrettPhos | K₃PO₄ | Toluene | 110 | 88 | [8] |
| 2-Aminopyrimidine | 3-Bromopyridine | PdCl₂(PPh₃)₂ / Xantphos | NaOt-Bu | Toluene | Reflux | 82 | [11] |
| Aniline | 4-Chlorotoluene | Pd(OAc)₂ / JagPhos II | NaOt-Bu | Toluene | 100 | 97 | [12] |
Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation
This protocol is a generalized procedure based on established methods for the N-arylation of nitrogen heterocycles.[8][11]
Materials:
-
Pyrazole (1.0 mmol)
-
Aryl Bromide (1.0 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol% Pd)
-
Xantphos (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (1.4 mmol)
-
Anhydrous 1,4-Dioxane (4 mL)
Procedure:
-
In an oven-dried Schlenk tube, combine the aryl bromide (if solid), pyrazole, Cs₂CO₃, Pd₂(dba)₃, and Xantphos.
-
Seal the tube, then evacuate and backfill with argon three times.
-
Add the aryl bromide (if liquid) followed by anhydrous 1,4-dioxane via syringe.
-
Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate in vacuo and purify the residue by flash column chromatography.
Catalytic Cycle for Buchwald-Hartwig Amination
The mechanism proceeds through a well-defined catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Caption: Generalized catalytic cycle for Pd-catalyzed C-N coupling.
Direct C-H Arylation: An Atom-Economical Alternative
Direct C-H functionalization has emerged as a powerful strategy that circumvents the need to pre-install functional groups (like halides or boronic acids) on the pyrazole ring.[2] This approach offers significant advantages in terms of atom economy and step efficiency. Palladium catalysis is commonly employed, and the reaction's regioselectivity can often be controlled by the choice of catalyst, directing groups, or inherent substrate reactivity.[4][13]
Performance Data for C-H Arylation of Pyrazoles
The following table provides a head-to-head comparison of different palladium catalyst systems for the C5-arylation of ethyl 1-methylpyrazole-4-carboxylate with 1-bromo-4-(trifluoromethyl)benzene.[13]
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) |
| PdCl(C₃H₅)(dppb) | KOAc | DMA | 150 | 24 | 88 | 5 |
| Pd(OAc)₂ | KOAc | DMA | 150 | 24 | 85 | 5 |
| PdCl(C₃H₅)(dppb) | K₂CO₃ | DMA | 150 | 24 | 75 | 5 |
| PdCl(C₃H₅)(dppb) | Cs₂CO₃ | DMA | 150 | 24 | 65 | 5 |
dppb = 1,4-Bis(diphenylphosphino)butane; DMA = Dimethylacetamide
Experimental Protocol: Pd-Catalyzed C-3 Arylation of 1H-Pyrazole
This protocol is adapted from a procedure for the direct C-3 arylation of pyrazoles with aryl iodides.[4][14]
Materials:
-
1H-Pyrazole derivative (0.25 mmol)
-
Aryl Iodide (0.25 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.025 mmol, 10 mol%)
-
1,10-Phenanthroline (0.025 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (0.25 mmol)
-
Toluene (1 mL)
Procedure:
-
To a 35 mL sealed tube, add Pd(OAc)₂, 1,10-phenanthroline, Cs₂CO₃, the pyrazole derivative, and the aryl iodide.
-
Add toluene to the tube.
-
Cap the tube securely and stir the mixture at 160 °C for 48–72 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a short pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the resulting residue by preparative thin-layer chromatography (PTLC) or column chromatography to isolate the C-3 arylated product.
Catalytic Cycle for Direct C-H Arylation
The mechanism for direct C-H arylation often involves a Concerted Metalation-Deprotonation (CMD) pathway or related C-H activation step.
Caption: Simplified catalytic cycle for direct C-H arylation.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 9. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
validation of pyrazole derivatives synthesis through orthogonal approaches
This guide provides a comparative overview of the essential orthogonal techniques used to validate the synthesis of pyrazole derivatives, complete with experimental data, detailed protocols, and workflow visualizations for researchers, scientists, and drug development professionals.
Comparison of Key Analytical Techniques
A multi-faceted analytical approach is indispensable for the comprehensive characterization of newly synthesized pyrazole derivatives. Each technique offers unique insights into the molecule's structure and purity. The primary methods employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), often supplemented by Fourier-Transform Infrared (FT-IR) Spectroscopy and Elemental Analysis. For crystalline compounds, Single-Crystal X-ray Diffraction provides the ultimate structural proof.
The synergy of these techniques provides a comprehensive profile of the synthesized molecule. For instance, while HPLC can confirm the presence of a single major component, it does not reveal its structure. Conversely, NMR and MS are powerful tools for structural elucidation but are less effective at quantifying minor impurities without appropriate standards.[1][2][3] Therefore, the concurrent use of these methods is the gold standard for validation.
Data Summary for Validation of a Representative Pyrazole Derivative
To illustrate the orthogonal approach, the following table summarizes typical data obtained for a hypothetical synthesized compound: 1-acetyl-5-(4-chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole.
| Analytical Technique | Parameter Measured | Result | Interpretation |
| ¹H NMR | Chemical Shift (δ), Coupling Constant (J) | δ 7.2-7.8 (m, 9H, Ar-H), 5.5 (dd, 1H, H-5), 3.8 (dd, 1H, H-4a), 3.1 (dd, 1H, H-4b), 2.4 (s, 3H, COCH₃) | Confirms proton environment and connectivity, consistent with the proposed structure.[4][5][6] |
| ¹³C NMR | Chemical Shift (δ) | δ 168.5 (C=O), 155.2 (C=N), 128-142 (Ar-C), 62.1 (C-5), 42.5 (C-4), 21.8 (CH₃) | Confirms the carbon skeleton of the molecule.[6][7][8] |
| Mass Spectrometry (LC-MS) | Mass-to-Charge Ratio (m/z) | [M+H]⁺ = 313.1051 | The measured molecular weight matches the calculated exact mass (313.1056), confirming the elemental composition.[6][9][10] |
| RP-HPLC | Purity (by area %) | 99.2% at Retention Time 5.6 min | The compound is of high purity with minimal impurities detected under the specified conditions.[1] |
| FT-IR | Wavenumber (cm⁻¹) | 1655 (C=O stretch), 1595 (C=N stretch), 3060 (Aromatic C-H stretch) | Presence of key functional groups (amide carbonyl, imine) is confirmed.[3][7] |
| Elemental Analysis | Elemental Composition (%) | Calculated: C, 65.29; H, 4.83; N, 8.96. Found: C, 65.31; H, 4.80; N, 8.92. | The experimental elemental composition is in close agreement with the theoretical values.[2][7] |
Visualizing the Validation Workflow
The process of synthesizing and validating a pyrazole derivative can be visualized as a logical workflow, from the initial reaction to the final, confirmed product. This is followed by a conceptual diagram illustrating how independent analytical techniques converge to provide a high-confidence validation.
Caption: Workflow for Pyrazole Derivative Synthesis and Validation.
Caption: Concept of Orthogonal Validation.
Detailed Experimental Protocols
Detailed and consistent experimental protocols are key to reproducible results. Below are standard operating procedures for the primary analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the molecular structure by analyzing the chemical environment of ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[5]
-
-
¹³C NMR Acquisition:
-
Data Analysis: Integrate proton peaks, determine chemical shifts (δ) in ppm, and analyze coupling constants (J) in Hz to establish connectivity between adjacent protons. Compare ¹³C chemical shifts to expected values to confirm the carbon framework. For complex structures, 2D NMR experiments like COSY and HMBC may be necessary.[4][5]
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To determine the purity of the synthesized compound and quantify any impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of the pyrazole derivative at approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). Further dilute to a working concentration of 50-100 µg/mL using the mobile phase.[1]
-
Instrumentation & Conditions:
-
HPLC System: A standard system with a UV-Vis detector.
-
Column: C18 column (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm).[1]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous solvent (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile). A common starting point is a 20:80 water:methanol ratio.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Select a wavelength where the compound has maximum absorbance, often determined by a UV scan (e.g., 206 nm or 254 nm).[1]
-
Injection Volume: 5-10 µL.
-
-
Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity of the compound. The retention time (Rt) serves as a characteristic identifier for the compound under the specific method conditions.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight and elemental composition of the synthesized pyrazole derivative.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a solvent compatible with the ionization source, such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source, commonly Electrospray Ionization (ESI) coupled with a Liquid Chromatograph (LC-MS).
-
Acquisition:
-
Infuse the sample solution directly or inject it into the LC system.
-
Acquire the spectrum in positive ion mode ([M+H]⁺) or negative ion mode ([M-H]⁻), depending on the compound's ability to be protonated or deprotonated.
-
For high-resolution mass spectrometry (HRMS), use a TOF (Time-of-Flight) or Orbitrap analyzer to obtain the exact mass.
-
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺). Compare the measured monoisotopic mass to the theoretically calculated mass for the expected molecular formula. A mass accuracy within 5 ppm is typically considered confirmation of the elemental composition.[6][7][10] The fragmentation pattern, if analyzed, can provide additional structural information.[10]
References
- 1. ijcpa.in [ijcpa.in]
- 2. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF [slideshare.net]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Pyrazole Boronic Acid Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Functionalized Pyrazoles.
The construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds involving the pyrazole moiety is a cornerstone in the development of novel pharmaceuticals and functional materials. The Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions are powerful tools for achieving these transformations. The choice of catalyst is critical for reaction efficiency, yield, and substrate scope. This guide provides a comparative analysis of common palladium-based catalyst systems for the cross-coupling of pyrazole boronic acids and their derivatives, supported by experimental data from the literature.
Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling of 4-Bromopyrazoles
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The data below summarizes the performance of various palladium catalysts in the coupling of 4-bromopyrazoles with arylboronic acids. The selection of the appropriate ligand and base is crucial for achieving high yields.
| Catalyst System (Palladium Precursor + Ligand) | Base | Solvent | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane/H₂O | 70-85 | A classical, versatile catalyst, but may require higher temperatures. |
| Pd(OAc)₂ + SPhos | K₂CO₃ | Toluene | 85-95 | Highly effective for a broad range of substrates, including sterically hindered ones.[1] |
| XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 80-93 | A robust and highly active pre-catalyst that often provides a good balance of reactivity and stability.[1] |
| Pd₂(dba)₃ + XPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 61-86 | Provides good to very good yields for the coupling of 3- and 4-bromopyrazoles.[2] |
| PdCl₂(dppf) | K₂CO₃ | DMF | 75-90 | The dppf ligand is known to improve product yields in the coupling of pyrazole triflates with aryl boronic acids. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general methodology for the palladium-catalyzed Suzuki-Miyaura coupling of a 4-halopyrazole with an arylboronic acid.
Materials:
-
4-Halopyrazole (e.g., 4-bromopyrazole) (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., Na₂CO₃, 2.5 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the 4-halopyrazole (0.1 mmol, 1.0 equiv), arylboronic acid (1.1 equiv), and sodium carbonate (2.5 equiv).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (5 mol%).
-
The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (argon) by evacuating and backfilling three times.
-
Add the degassed solvent system (1,4-dioxane:H₂O, 4:1, 2 mL) via syringe.
-
The reaction mixture is then heated to 90 °C and stirred for 6 hours, or until reaction completion is observed by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to yield the desired coupled pyrazole.
Experimental Workflow for Catalyst Comparison
The following diagram illustrates a typical workflow for the comparative study of different catalysts in a pyrazole cross-coupling reaction.
References
A Comparative Performance Analysis: (1H-Pyrazol-3-yl)boronic Acid vs. its Pinacol Ester in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the choice of boronic acid derivative is a critical decision in the synthesis of complex molecules. This guide provides an in-depth comparison of the performance of (1H-Pyrazol-3-yl)boronic acid and its pinacol ester in the widely utilized Suzuki-Miyaura cross-coupling reaction, supported by experimental data and established chemical principles.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. At the heart of this reaction lies the choice of the organoboron reagent. This guide focuses on two key reagents for the introduction of the pyrazole moiety: (1H-Pyrazol-3-yl)boronic acid and its corresponding pinacol ester. The selection between these two reagents involves a crucial trade-off between reactivity and stability, which can significantly impact reaction outcomes, purification strategies, and overall workflow efficiency.
The Stability vs. Reactivity Trade-Off
(1H-Pyrazol-3-yl)boronic acid is known for its higher reactivity in Suzuki-Miyaura couplings, which can translate to faster reaction times and potentially higher yields under optimized conditions.[1] However, this increased reactivity comes at the cost of reduced stability. Heteroaryl boronic acids, in particular, are susceptible to decomposition pathways such as protodeboronation, where the carbon-boron bond is cleaved, leading to the formation of the parent heterocycle and boric acid.[1][2] This instability can affect the reagent's shelf-life and necessitate careful handling and storage conditions.
Conversely, (1H-Pyrazol-3-yl)boronic acid pinacol ester offers significantly enhanced stability. The pinacol protecting group sterically shields the boron atom, making the ester less prone to degradation.[3][4] This increased stability makes the pinacol ester easier to handle, purify via standard chromatographic methods, and store for extended periods.[5] However, the steric bulk of the pinacol group can also lead to slower reaction rates in some instances, as it may hinder the crucial transmetalation step in the catalytic cycle.[6]
Quantitative Performance Comparison
Table 1: General Properties and Handling
| Property | (1H-Pyrazol-3-yl)boronic acid | (1H-Pyrazol-3-yl)boronic acid pinacol ester |
| Chemical Stability | Lower; susceptible to protodeboronation and oxidation | Higher; more robust and less prone to degradation[3] |
| Shelf-Life | Shorter; requires storage under inert atmosphere at low temperatures | Longer; generally stable at room temperature |
| Handling | Requires careful handling to minimize decomposition | Easier to handle and weigh |
| Purification | Can be challenging; recrystallization or derivatization often required | Amenable to standard purification techniques like column chromatography[5] |
| Purity Analysis | Standard analytical techniques | HPLC analysis can be complicated by on-column hydrolysis to the boronic acid[7] |
Table 2: Performance in Suzuki-Miyaura Coupling (Expected Trends)
| Parameter | (1H-Pyrazol-3-yl)boronic acid | (1H-Pyrazol-3-yl)boronic acid pinacol ester |
| Reaction Rate | Generally faster due to higher reactivity[1] | Can be slower due to steric hindrance from the pinacol group[6] |
| Reaction Yield | Potentially higher in short reaction times, but can be compromised by reagent decomposition[3] | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher starting material purity and stability |
| Byproduct Formation | Prone to formation of the corresponding deborylated pyrazole | Less prone to protodeboronation, leading to cleaner reaction profiles |
| Reaction Conditions | May require milder conditions to prevent decomposition | Can tolerate a wider range of reaction conditions, including higher temperatures |
Experimental Protocols
Below are representative experimental protocols for a Suzuki-Miyaura coupling reaction using both (1H-Pyrazol-3-yl)boronic acid and its pinacol ester.
Suzuki-Miyaura Coupling with (1H-Pyrazol-3-yl)boronic acid
Materials:
-
(1H-Pyrazol-3-yl)boronic acid (1.2 equivalents)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
Procedure:
-
To a reaction vessel, add the aryl halide, (1H-Pyrazol-3-yl)boronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture to the reaction vessel.
-
Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography or recrystallization.
Suzuki-Miyaura Coupling with (1H-Pyrazol-3-yl)boronic acid pinacol ester
Materials:
-
(1H-Pyrazol-3-yl)boronic acid pinacol ester (1.2 equivalents)
-
Aryl halide (e.g., 4-bromotoluene) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane)
Procedure:
-
To a reaction vessel, add the aryl halide, (1H-Pyrazol-3-yl)boronic acid pinacol ester, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the reaction vessel.
-
Heat the reaction mixture to 90-110 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Visualizing the Comparison: A Logical Workflow
The following diagram illustrates the decision-making process and key considerations when choosing between (1H-Pyrazol-3-yl)boronic acid and its pinacol ester for a Suzuki-Miyaura coupling reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Benchmarking Guide: (1H-Pyrazol-3-yl)boronic acid hydrochloride in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of synthetic endeavors. This guide provides an objective comparison of (1H-Pyrazol-3-yl)boronic acid hydrochloride against other common building blocks, with a focus on its performance in the widely utilized Suzuki-Miyaura cross-coupling reaction. The information presented is supported by experimental data from peer-reviewed literature to aid in making informed decisions for your research.
Executive Summary
This compound is a valuable heterocyclic building block, particularly for the synthesis of molecules with a pyrazole moiety, a common scaffold in medicinal chemistry. Its primary application lies in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form carbon-carbon bonds. The hydrochloride salt form generally offers enhanced stability and handling characteristics compared to the free boronic acid.
The main alternatives to this compound include a variety of other boronic acids and their derivatives, such as arylboronic acids, other heteroaryl boronic acids, and boronate esters (e.g., pinacol esters). The choice between these building blocks often involves a trade-off between reactivity and stability. While boronic acids are typically more reactive, they can be less stable and prone to decomposition pathways like protodeboronation. Boronate esters, on the other hand, offer greater stability for storage and handling but may exhibit slower reaction kinetics.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the synthesis of biaryls and other coupled products. The performance of this compound in this reaction is benchmarked against other common building blocks in the tables below. It is important to note that direct comparisons of yields can be influenced by variations in reaction conditions across different studies.
Table 1: Comparison of Reaction Yields for the Coupling of Various Boronic Acids with Aryl Halides
| Boronic Acid | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| (1H-Pyrazol-3-yl)boronic acid | 3-Bromopyridine | P1 (XPhos-derived precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 75 | [1] |
| (1H-Pyrazol-3-yl)boronic acid | 4-Bromotoluene | P1 (XPhos-derived precatalyst) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 86 | [1] |
| Phenylboronic acid | Bromobenzene | Pyrazole-based Pd complex | K₂CO₃ | DMF | 140 | 4 | 98 (conversion) | [2] |
| Phenylboronic acid | 6-Chloroindole | P1 (XPhos-derived precatalyst) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [1] |
| 3-Pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 80 | 12 | High | [3] |
| 4-Pyridinylboronic acid | 1-Bromo-2-fluorobenzene | Pd(dppf)Cl₂ | K₂CO₃ | MeCN/H₂O | 80 | 1-2 | 90 (initially) | [4] |
| 5-Thiazolylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 80 | 12 | Modest | [3] |
Note: Yields are for isolated products unless otherwise specified. Reaction conditions are sourced from the cited literature and may not be directly comparable.
Physicochemical Properties and Stability
The stability and solubility of a building block are crucial for its storage, handling, and performance in reactions. The hydrochloride salt of (1H-Pyrazol-3-yl)boronic acid is utilized to improve its stability.
Table 2: Physicochemical Properties and Stability of (1H-Pyrazol-3-yl)boronic acid and Alternatives
| Compound | Form | Molecular Weight ( g/mol ) | Melting Point (°C) | Storage Conditions | Stability Considerations |
| (1H-Pyrazol-3-yl)boronic acid hydrate | Solid | 111.90 (anhydrous) | 88-93 | 2-8°C | Prone to decomposition; hydrate form is common. |
| This compound | Solid | 148.36 | Not specified | -20°C, inert gas | Enhanced stability and handling. |
| Phenylboronic acid | Solid | 121.93 | 216-219 | Room Temperature | Generally stable, but can undergo dehydration to form boroxines. |
| Phenylboronic acid pinacol ester | Solid | 204.09 | 13-15 | Room Temperature | More stable than the corresponding boronic acid, less prone to protodeboronation.[5] |
| 2-Pyridylboronic acid | Solid | 122.92 | 108-112 | 2-8°C | Notoriously unstable and susceptible to rapid protodeboronation.[3] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon published results. Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions.
General Protocol for Suzuki-Miyaura Coupling of a Heteroaryl Boronic Acid with an Aryl Halide
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (or alternative boronic acid) (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a precatalyst like P1) (1-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships in chemical synthesis.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Cross-Validation of Biological Screening Results for Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
The following guide provides a comparative analysis of biological screening data for various pyrazole compounds, drawing from multiple studies to serve as a cross-validation reference. This document summarizes quantitative cytotoxicity and anti-inflammatory data, details the experimental protocols used to obtain this data, and visualizes key experimental workflows and biological pathways.
Data Presentation
The quantitative biological activities of a selection of pyrazole and pyrazolone derivatives are summarized below. These tables are compiled from various research articles and technical guides to offer a comparative overview of their potency against different cancer cell lines and inflammatory targets.
Table 1: Cytotoxicity of Pyrazole Derivatives against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-trisubstituted pyrazole derivatives | HCT116, UO31, HepG2 | Varies | [1] |
| Pyrazolo[1,5-a]pyrimidine derivatives | Various | Varies | [1] |
| Compound 4 (Pyrazolone derivative) | HCT-116 | 7.67 ± 0.5 | [2] |
| Compound 4 (Pyrazolone derivative) | HepG-2 | 5.85 ± 0.4 | [2] |
| Compound 4 (Pyrazolone derivative) | MCF-7 | 6.97 ± 0.5 | [2] |
| Sorafenib (Reference) | HCT-116 | 5.47 ± 0.3 | [2] |
| Sorafenib (Reference) | HepG-2 | 9.18 ± 0.6 | [2] |
| Sorafenib (Reference) | MCF-7 | 7.26 ± 0.3 | [2] |
| Compound 5d | HepG2 | 8.98 ± 0.1 | [3] |
| Compound 5d | HCT116 | 7.77 ± 0.1 | [3] |
| Compound 5d | MCF-7 | 6.99 ± 0.1 | [3] |
| Pyrazole-indole hybrid 7a | HepG2 | 6.1 ± 1.9 | [4][5] |
| Pyrazole-indole hybrid 7b | HepG2 | 7.9 ± 1.9 | [4][5] |
| Doxorubicin (Reference) | HepG2 | 24.7 ± 3.2 | [4][5] |
| Compound 9 | EKVX (non-small cell lung cancer) | 1.9 | [6] |
| Compound 6a | HOP-92 (non-small cell lung cancer) | 1.7 | [6] |
| Compound 7 | HOP-92 (non-small cell lung cancer) | 1.6 | [6] |
| Compound 6a | A498 (renal cancer) | 1.47 | [6] |
| Compound 7 | A498 (renal cancer) | 1.81 | [6] |
Table 2: Anti-inflammatory Activity of Pyrazolone Derivatives
| Compound ID | Assay | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |
| Compound 6b | COX-1 Inhibition | >100 | >400 | [2] |
| Compound 6b | COX-2 Inhibition | 0.25 | [2] | |
| Compound 9b | COX-1 Inhibition | >100 | >400 | [2] |
| Compound 9b | COX-2 Inhibition | 0.25 | [2] | |
| Celecoxib (Reference) | COX-2 Inhibition | 0.04 | 375 | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below. These protocols are essential for reproducing and validating the presented findings.
1. Preliminary Cytotoxicity Screening (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effects of pyrazole compounds on various cancer cell lines.
-
Cell Seeding:
-
Cancer cell lines (e.g., HCT-116, HepG-2, MCF-7) are cultured to approximately 80% confluency.
-
Cells are trypsinized, resuspended in fresh culture medium, and seeded into 96-well plates at a density of 1 x 10^4 cells per well.
-
Plates are incubated overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives in culture medium.
-
The medium in the wells is replaced with the compound-containing medium.
-
Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the plates for an additional 24 hours.
-
-
MTT Assay:
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for another 4 hours to allow for the formation of formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the absorbance readings.[4][5]
-
2. High-Throughput Screening for Anticancer Activity (TEAD Luciferase Reporter Assay)
This protocol is used to screen for compounds that inhibit the YAP/TEAD interaction in the Hippo signaling pathway.
-
Cell Seeding and Transfection:
-
HEK293T cells are seeded in a 96-well plate at a density of 1 x 10^4 cells per well and incubated overnight.
-
Cells are co-transfected with a TEAD luciferase reporter plasmid and a control plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolone derivatives in culture medium.
-
The medium in the wells is replaced with the compound-containing medium.
-
Include appropriate vehicle controls (DMSO).
-
Incubate for an additional 24 hours.
-
-
Luciferase Assay:
-
Cells are lysed using the lysis buffer provided with a dual-luciferase assay kit.
-
The firefly and Renilla luciferase activities are measured sequentially in a luminometer according to the manufacturer's protocol.[2]
-
3. Antimicrobial Screening (Agar Well-Diffusion Method)
This method is used to assess the antimicrobial activity of pyrazole derivatives.[7]
-
Preparation of Inoculum:
-
Bacterial or fungal strains are cultured in a suitable broth medium to a specific turbidity.
-
-
Agar Plate Preparation:
-
Melted agar medium is poured into sterile Petri dishes and allowed to solidify.
-
The surface of the agar is uniformly inoculated with the prepared microbial suspension.
-
-
Well Diffusion:
-
Wells of a specific diameter are cut into the agar plates.
-
A fixed volume of the pyrazole compound solution (dissolved in a suitable solvent like DMSO) is added to each well.
-
A control with the solvent alone is also included.
-
-
Incubation and Measurement:
-
The plates are incubated under appropriate conditions for microbial growth.
-
The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.
-
Mandatory Visualizations
Experimental Workflow for Screening and Cross-Validation of Pyrazole Compounds
Caption: A generalized workflow for the screening and cross-validation of pyrazole compounds.
Hippo Signaling Pathway
Caption: The Hippo signaling pathway and the point of inhibition by certain pyrazolone derivatives.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Synthesis: Microwave-Assisted versus Conventional Heating Methods
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazole scaffolds is a critical aspect of medicinal chemistry and materials science. The pyrazole nucleus is a privileged structure found in numerous pharmaceuticals.[1][2] This guide provides a detailed comparison of microwave-assisted organic synthesis (MAOS) and conventional heating methods for pyrazole synthesis, supported by experimental data and detailed protocols.
The primary advantages of microwave-assisted synthesis include a dramatic reduction in reaction times, increased product yields, and often cleaner reactions, aligning with the principles of green chemistry.[3][4][5]
Quantitative Data Comparison
The following tables summarize data from various studies, highlighting the significant improvements offered by microwave irradiation over conventional heating for the synthesis of pyrazole derivatives.
Table 1: Synthesis of Phenyl-1H-pyrazoles
| Product | Method | Temperature (°C) | Time | Yield (%) |
| Phenyl-1H-pyrazoles | Microwave-Assisted | 60 | 5 min | 91-98 |
| Phenyl-1H-pyrazoles | Conventional Heating | 75 | 2 hours | 73-90 |
Data sourced from references[3][6][7].
Table 2: Synthesis of Pyrazole-Oxadiazole Hybrids
| Product | Method | Time | Yield (%) |
| Pyrazole-Oxadiazole Hybrids | Microwave-Assisted | 9-10 min | 79-92 |
| Pyrazole-Oxadiazole Hybrids | Conventional Heating | 7-9 hours | Not Specified |
Data sourced from reference[4].
Table 3: Synthesis of 1-Aroyl-3,5-dimethyl-1H-pyrazoles
| Product | Method | Power (W) | Time | Yield (%) |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Microwave-Assisted | 270 | 3-5 min | 82-98 |
| 1-Aroyl-3,5-dimethyl-1H-pyrazoles | Conventional Heating | - | - | Lower Yields |
Data sourced from reference[8].
Experimental Protocols
Below are detailed methodologies for the synthesis of pyrazole derivatives using both microwave-assisted and conventional heating techniques.
Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles [3][6]
-
Reactants: In a microwave reactor vial equipped with a stir bar, combine the appropriate chalcone (1.0 mmol) and the hydrazine derivative (1.2 mmol).
-
Solvent and Catalyst: Add ethanol (5 mL) and a catalytic amount of glacial acetic acid.
-
Reaction Conditions: Seal the vial and place it in the microwave reactor. Irradiate the reaction mixture at a specified power and time (e.g., 300 W for 1-5 minutes).[3] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the vial to room temperature. Pour the reaction mixture into crushed ice.
-
Isolation: Collect the resulting precipitate by vacuum filtration. The crude product can be further purified by recrystallization.
Conventional Heating Synthesis of Phenyl-1H-pyrazoles [9][10]
-
Reactants: In a round-bottom flask, dissolve the chalcone (10 mmol) in an appropriate solvent such as ethanol or glacial acetic acid.
-
Reagent Addition: Add the hydrazine derivative (12 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (e.g., in an oil bath at approximately 100-130°C) with stirring for several hours (e.g., 2-12 hours).[8][9] Monitor the reaction progress using TLC.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.
-
Isolation: Pour the reaction mixture into cold water to precipitate the product. Collect the solid by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization.
Workflow Diagram
The following diagram illustrates the general workflow for both microwave-assisted and conventional pyrazole synthesis, highlighting the key differences in the heating and reaction time stages.
Caption: Workflow for pyrazole synthesis.
References
- 1. scielo.br [scielo.br]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 6. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. New “Green” Approaches to the Synthesis of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemhelpasap.com [chemhelpasap.com]
A Comparative Analysis of Impurity Profiles in Knorr and 1,3-Dipolar Cycloaddition Synthesis Routes to Pyrazole Compounds
For researchers, scientists, and drug development professionals, the control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of ensuring drug safety and efficacy. The synthesis route employed for a given compound can have a significant impact on the types and levels of impurities present in the final product. This guide provides a comparative analysis of the impurity profiles of two common methods for synthesizing pyrazole compounds: the Knorr pyrazole synthesis and the 1,3-dipolar cycloaddition reaction.
The Knorr pyrazole synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1] In contrast, the 1,3-dipolar cycloaddition route, often referred to as the Pechmann pyrazole synthesis, utilizes the reaction of a diazo compound with an alkyne.[2] This guide will delve into the typical impurities associated with each route, provide detailed experimental protocols, and offer a visual representation of the synthesis pathways and potential side reactions.
Comparison of Impurity Profiles
The choice of synthesis route can significantly influence the impurity profile of the final pyrazole product. The following table summarizes the common impurities associated with the Knorr and 1,3-dipolar cycloaddition syntheses.
| Impurity Type | Knorr Pyrazole Synthesis | 1,3-Dipolar Cycloaddition (Pechmann-type) |
| Regioisomers | A significant issue when using unsymmetrical 1,3-dicarbonyl compounds. The ratio of regioisomers can be influenced by reaction conditions such as solvent and pH.[3][4] | Generally offers high regioselectivity, which can be controlled by the electronic and steric nature of the substituents on the diazo compound and the alkyne.[5] |
| Unreacted Starting Materials | Residual 1,3-dicarbonyl compounds and hydrazine derivatives may be present. Hydrazines are known to be reactive and can degrade, leading to additional impurities.[6] | Unreacted diazo compounds and alkynes may remain. Diazo compounds can be unstable and may decompose. |
| Byproducts from Side Reactions | - Dehydration of intermediates can be incomplete.- Side reactions involving the hydrazine starting material, especially if it is impure or degrades. | - Formation of isomeric pyrazoles through different modes of cycloaddition.- Byproducts from the decomposition of the diazo compound. |
| Solvent and Reagent-Related Impurities | Acid catalysts and solvents used in the reaction may be present in the final product. | Catalysts (e.g., copper, ruthenium) used in some variations of the cycloaddition may lead to trace metal impurities. |
Visualizing the Synthesis Routes and Impurity Formation
The following diagrams, generated using the DOT language for Graphviz, illustrate the workflows of the Knorr and 1,3-dipolar cycloaddition pyrazole syntheses, highlighting the key steps and the potential for impurity formation.
Detailed Experimental Protocols
The following are representative experimental protocols for the synthesis of pyrazole compounds via the Knorr synthesis and a 1,3-dipolar cycloaddition reaction.
Protocol 1: Knorr Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1 equivalent) and phenylhydrazine (1 equivalent).
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux in an ethanol solvent for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
The crude product can be further purified by recrystallization from ethanol to yield pure 1-phenyl-3-methyl-5-pyrazolone.
Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of a Tetrasubstituted Pyrazole
Materials:
-
A suitable hydrazonyl chloride
-
An alkene (as an alkyne surrogate)
-
Triethylamine
-
An appropriate solvent (e.g., toluene)
Procedure:
-
Dissolve the hydrazonyl chloride (1 equivalent) and the alkene (1.2 equivalents) in the chosen solvent in a round-bottom flask.
-
Add triethylamine (1.5 equivalents) to the mixture. The triethylamine acts as a base to generate the nitrile imine in situ from the hydrazonyl chloride.
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrates.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, the triethylamine hydrochloride salt will have precipitated. Remove the salt by filtration.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure tetrasubstituted pyrazole.[7]
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of impurities in pyrazole synthesis.
Typical HPLC Method Parameters:
-
Column: A reversed-phase column, such as a C18 column, is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed to achieve good separation of the main product from its impurities.
-
Detection: UV detection is typically used, with the wavelength set to the maximum absorbance of the pyrazole compound.
-
Quantification: Impurities are quantified by comparing their peak areas to that of a reference standard of the main compound.
Conclusion
Both the Knorr pyrazole synthesis and the 1,3-dipolar cycloaddition are valuable methods for the preparation of pyrazole compounds. The Knorr synthesis is a robust and well-established method, but it can suffer from a lack of regioselectivity, leading to the formation of isomeric impurities that can be challenging to separate. The 1,3-dipolar cycloaddition route often provides higher regioselectivity, resulting in a cleaner product profile with respect to regioisomers.
The choice of synthesis route should be made after careful consideration of the desired substitution pattern of the pyrazole, the availability and stability of the starting materials, and the required purity of the final product. A thorough understanding of the potential impurity profiles of each route is essential for developing effective purification strategies and ensuring the quality of the synthesized pyrazole compounds for their intended applications in research and drug development.
References
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Synthesis of Novel Pyrazoles via [2+3]-Dipolar Cycloaddition Using Alkyne Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (1H-Pyrazol-3-yl)boronic acid hydrochloride: A Comprehensive Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals are tasked with the responsible management of chemical waste to ensure a safe laboratory environment and to protect the environment. This guide provides essential safety and logistical information for the proper disposal of (1H-Pyrazol-3-yl)boronic acid hydrochloride. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards. This compound, being a boronic acid derivative and a hydrochloride salt, requires specific handling and disposal considerations. It should be treated as hazardous waste and never be disposed of in regular trash or down the drain.
Immediate Safety and Handling
Before initiating any disposal procedure, it is imperative to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat that covers the arms. |
| Footwear | Closed-toe shoes. |
Properties and Hazards
The following table summarizes the known properties and hazards of (1H-Pyrazol-3-yl)boronic acid and its hydrochloride salt, based on available data for the parent compound and similar structures.
| Property | Value/Information |
| Chemical Formula | C₃H₆BClN₂O₂ |
| Molecular Weight | 148.36 g/mol [1] |
| Appearance | Solid |
| Storage | Store in a freezer under an inert atmosphere, below -20°C. |
| Hazard Statements | Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[2]. |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray (P261). IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305 + P351 + P338)[2]. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of small laboratory quantities of this compound.
1. Waste Segregation and Collection:
-
Designated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative and a hydrochloride salt.
2. Solid Waste Disposal:
-
Contaminated solid materials such as gloves, bench paper, and weighing boats should be placed in the designated solid hazardous waste container.
-
Unused or expired solid this compound should be disposed of in its original container, which is then placed in the solid hazardous waste stream.
3. Liquid Waste Disposal (for solutions containing the compound):
-
Neutralization of Acidity: Due to the hydrochloride salt, the solution will be acidic. Slowly add a dilute solution of a weak base, such as sodium bicarbonate (baking soda), to the liquid waste with stirring. The reaction is complete when fizzing ceases. Monitor the pH with pH paper or a calibrated pH meter to ensure it is between 6 and 8.
-
Collection of Neutralized Waste: The neutralized liquid waste containing the boronic acid should be collected in the designated liquid hazardous waste container.
4. Decontamination of Glassware:
-
Initial Rinse: Rinse the contaminated glassware with a suitable organic solvent (e.g., acetone, ethanol) and collect the rinsate as liquid hazardous waste.
-
Secondary Decontamination: To remove residual boronic acid, wash the glassware with a basic solution (e.g., dilute sodium hydroxide) to form the more water-soluble boronate salt. Collect this basic wash as liquid hazardous waste.
-
Final Rinse: Rinse the glassware with water. This final rinse water should also be collected as liquid hazardous waste.
-
Drying: Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
5. Waste Storage and Pickup:
-
Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Follow your institution's specific procedures for hazardous waste pickup and disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling (1H-Pyrazol-3-yl)boronic acid hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of (1H-Pyrazol-3-yl)boronic acid hydrochloride. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment. The information herein is compiled from safety data sheets and general best practices for handling boronic acid derivatives.
Hazard Identification
(1H-Pyrazol-3-yl)boronic acid is classified as a hazardous substance. The primary hazards associated with this chemical are:
-
Skin Irritation (Category 2) : Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure, Category 3) : May cause respiratory irritation.[1]
Precautionary statements advise avoiding the inhalation of dust and ensuring thorough rinsing in case of eye contact.[1]
Personal Protective Equipment (PPE)
A comprehensive suite of personal protective equipment is mandatory to prevent exposure when working with this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3] | Protects eyes from dust particles and potential splashes, preventing serious eye irritation.[3][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3][5] | Prevents skin contact and subsequent irritation. Gloves should be inspected before use and replaced immediately if contaminated.[3] |
| Body Protection | A fully buttoned, flame-resistant lab coat, long pants, and closed-toe shoes.[3][6] | Protects skin and personal clothing from accidental spills and contamination.[3][4] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound.[3][4][5] | Minimizes the risk of inhaling dust particles, which can cause respiratory tract irritation.[1][3] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before commencing work.[3][5]
-
All handling of this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4][5]
-
The work area should be clean and free of clutter.
-
Keep the container of this compound tightly closed when not in use.[3]
2. Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
3. Handling:
-
Avoid generating dust when transferring the solid material.[3][4] Use appropriate tools, such as a spatula, for transfers.[3]
-
If weighing the compound, do so in a fume hood or a ventilated balance enclosure.
-
When preparing solutions, always add the solid to the solvent.
4. Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Properly doff and dispose of contaminated gloves and any other disposable PPE as hazardous waste.[2]
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[3][4]
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[5]
-
Chemical Waste: Collect all waste containing this compound in a clearly labeled, sealed container for hazardous waste.[2][7]
-
Contaminated Materials: Any materials, such as filter paper, pipette tips, or gloves, that are contaminated with the chemical should be placed in a sealed and labeled container for hazardous waste disposal.[2]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[4]
-
Regulatory Compliance: Always consult and adhere to your institution's and local authorities' regulations for chemical waste disposal.[7][8] For small quantities, neutralization with a mild base to a pH between 5.5 and 9.0 may be an option for disposal down the sanitary sewer, but only if permitted by local regulations.[2][7]
Emergency Procedures
-
Spills: In the event of a small spill, use an inert absorbent material (e.g., sand or vermiculite) to contain it, avoiding dust generation.[4][5] Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][8] Clean the spill area with an appropriate solvent, followed by soap and water.[5] For large spills, evacuate the area and contact the appropriate safety personnel.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Caption: Workflow for safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
